5-Bromo-4-methylquinoline
Description
The Quinoline (B57606) Scaffold as a Privileged Structure in Contemporary Drug Discovery and Medicinal Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry and drug discovery. aaronchem.comasianpubs.org This designation is attributed to its ability to serve as a versatile framework for the design of ligands that can interact with a wide array of biological targets, leading to diverse pharmacological activities. derpharmachemica.com The synthetic accessibility and the potential for extensive functionalization of the quinoline nucleus allow chemists to generate large libraries of structurally diverse derivatives. derpharmachemica.com
Quinoline-based compounds are integral to numerous approved drugs and clinical candidates. aaronchem.comasianpubs.org Their broad spectrum of biological activities includes anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties. derpharmachemica.combiorxiv.org The success of the quinoline moiety is rooted in its rigid structure, which can be strategically modified to optimize pharmacokinetic and pharmacodynamic properties, enhancing the efficacy and selectivity of drug candidates. aaronchem.com
Significance of Halogenation and Alkyl Substitution Patterns in Quinoline Nuclei for Research Applications
The introduction of substituents, such as halogens and alkyl groups, onto the quinoline nucleus is a critical strategy in medicinal chemistry to modulate the physicochemical and biological properties of the resulting molecules. Halogenation, the incorporation of atoms like bromine, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. The position of the halogen atom on the quinoline ring is crucial and can dictate the molecule's reactivity and biological function.
Alkyl groups, such as the methyl group, also play a vital role in modifying the parent molecule's characteristics. They can affect the compound's steric profile, solubility, and electronic properties, which in turn influences its interaction with biological targets. The specific pattern of halogen and alkyl substitution on the quinoline core provides a powerful tool for researchers to fine-tune molecular properties and develop compounds with desired activities. The bromine atom, in particular, often serves as a key reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of more complex molecular architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-6-12-9-4-2-3-8(11)10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAOJIZGLNLUPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=C1)C=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90743737 | |
| Record name | 5-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
698392-18-6 | |
| Record name | 5-Bromo-4-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90743737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 4 Methylquinoline and Its Analogs
Classical Quinoline (B57606) Synthesis Protocols and their Applicability to 5-Bromo-4-methylquinoline Scaffold Construction
The traditional methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain fundamental in synthetic organic chemistry. rsc.orgmetu.edu.tr These reactions, including the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-von Miller, and Conrad-Limpach syntheses, provide versatile routes to the quinoline core.
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate or related malonic esters. rsc.orgwikipedia.org The reaction proceeds through an initial condensation to form an anilidomethylenemalonate intermediate, followed by a thermal cyclization. wikipedia.org
For the synthesis of a precursor to this compound, 3-bromoaniline (B18343) would be the logical starting material. Reaction with a suitable β-ketoester, such as ethyl acetoacetate (B1235776), would lead to a β-anilinoacrylate intermediate. Subsequent thermal cyclization of this intermediate would yield a 5-bromo-4-hydroxy-2-methylquinoline derivative. While this does not directly yield this compound, the resulting 4-hydroxyquinoline (B1666331) can be further modified. For instance, the hydroxyl group can be removed in subsequent synthetic steps.
A variation of this approach involves the reaction of 3-bromoaniline with diethyl ethoxymethylenemalonate, which upon cyclization, would lead to ethyl 5-bromo-4-hydroxyquinoline-3-carboxylate. nih.gov Decarboxylation and subsequent manipulation of the 4-hydroxyl group would be necessary to arrive at the target compound. The Gould-Jacobs reaction is particularly effective for anilines with electron-donating groups, and the bromo group's electron-withdrawing nature might influence the reaction's efficiency. wikipedia.org
Table 1: Examples of Gould-Jacobs Reaction with Substituted Anilines
| Starting Aniline (B41778) | Reagent | Solvent | Cyclization Conditions | Product | Yield (%) | Reference |
| 3-Bromoaniline | Ethyl acetoacetate | Ethanol (reflux) | Diphenyl ether, 250°C | Ethyl 5-bromo-4-hydroxy-2-methylquinoline-3-carboxylate | 60-68 (over 3 steps) | |
| 3-Bromoaniline | Diethyl(ethoxymethylene)malonate | Toluene | - | Diethyl [(3-bromophenyl)amino]methylene]malonate | 90 | nih.gov |
| Aniline | Diethyl ethoxymethylenemalonate | - | Heat | 4-Hydroxyquinoline | - | wikipedia.org |
The Friedländer synthesis is a straightforward and widely used method for constructing quinolines through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a ketone or aldehyde. rsc.orgwikipedia.orgiipseries.org The reaction is typically catalyzed by acids or bases. wikipedia.org
To synthesize this compound directly via the Friedländer condensation, the ideal starting materials would be 2-amino-6-bromobenzaldehyde (B143974) or 2-amino-6-bromophenyl methyl ketone, reacted with acetone (B3395972) or a related compound that can provide the C4-methyl group. The primary challenge in this approach lies in the accessibility of the substituted o-aminoaryl carbonyl compound. The reaction mechanism involves an initial aldol-type condensation followed by cyclization and dehydration to form the quinoline ring. wikipedia.org The regioselectivity can be an issue with unsymmetrical ketones. rsc.org
Table 2: Examples of Friedländer Synthesis of Quinolines
| o-Aminoaryl Carbonyl | Methylene Component | Catalyst/Conditions | Product | Yield (%) | Reference |
| o-Aminobenzaldehyde | Ketone | Trifluoroacetic acid, toluenesulfonic acid, or iodine | Substituted quinoline | - | wikipedia.org |
| o-Aminoaryl aldehyde/ketone | Ketone | Potassium hydroxide | Substituted quinoline | - | iipseries.org |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium hydroxide | Quinoline | - | researchgate.net |
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a strong base. rsc.orgiipseries.orgwikipedia.org The initial step involves the base-catalyzed hydrolysis of isatin to an isatoic acid salt, which then condenses with the carbonyl compound. Subsequent cyclization and dehydration afford the quinoline-4-carboxylic acid. wikipedia.org
To apply this to the synthesis of a precursor for this compound, one could envision two main strategies. The first involves the use of a bromo-substituted isatin, such as 7-bromoisatin, which upon reaction with acetone, would yield 5-bromo-2-methylquinoline-4-carboxylic acid. Alternatively, isatin could be reacted with a bromo-substituted ketone, although this might lead to different substitution patterns. The carboxylic acid group at the 4-position would then need to be removed in a subsequent decarboxylation step. The Pfitzinger reaction is a versatile method, and its outcome can be influenced by the nature of the carbonyl compound and the reaction conditions. icm.edu.plresearchgate.netijsr.net
Table 3: Examples of Pfitzinger Reaction for Quinoline Synthesis
| Isatin Derivative | Carbonyl Compound | Base | Product | Yield (%) | Reference |
| Isatin | Ketone/Aldehyde | Potassium hydroxide | Quinoline-4-carboxylic acid | - | wikipedia.org |
| 5-Methylisatin | Phenoxy acetone | Potassium hydroxide | 2,6-Dimethyl-3-phenoxy-quinoline-4-carboxylic acid | - | iipseries.org |
| Isatin | Acetone | Potassium hydroxide | 2-Methylquinoline-4-carboxylic acid | - | icm.edu.pl |
The Skraup synthesis is a classic and robust method for preparing quinolines, involving the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. rsc.orgmetu.edu.triipseries.org The reaction proceeds through the in-situ formation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation. iipseries.org
For the synthesis of this compound, 3-bromoaniline would be the appropriate starting material. However, the standard Skraup synthesis using glycerol would yield 5-bromoquinoline. To introduce the 4-methyl group, a modified Skraup synthesis using crotonaldehyde (B89634) (which can be formed in situ from acetaldehyde) instead of glycerol would be necessary. This variation is often considered as part of the Doebner-von Miller reaction family. The reaction is known to be highly exothermic and can be violent if not controlled properly. metu.edu.tr
Table 4: Conditions for Skraup-type Reactions
| Aniline Derivative | Carbonyl Source | Oxidizing Agent | Acid | Product | Reference |
| Aniline | Glycerol | Nitrobenzene | Sulfuric acid | Quinoline | metu.edu.triipseries.org |
| 3-Bromoaniline | Glycerol | Nitrobenzene | Sulfuric acid | 5-Bromoquinoline | rsc.org |
| m-Toluidine | - | - | - | 7-Methyl-8-nitroquinoline (two steps) | iipseries.org |
The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. wikipedia.orgjptcp.com It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone, often generated in situ from the aldol (B89426) condensation of aldehydes or ketones. wikipedia.org
To synthesize this compound, 3-bromoaniline would be reacted with crotonaldehyde in the presence of an acid catalyst, typically a strong mineral acid like hydrochloric acid or sulfuric acid. iipseries.orgwikipedia.org The reaction mechanism is complex and still a subject of discussion but is believed to involve a Michael addition, cyclization, and oxidation. This method is particularly well-suited for the synthesis of quinolines with alkyl substituents on the pyridine (B92270) ring. A study has reported the Döebner-von Miller reaction of 6-bromo-aniline with crotonaldehyde in excellent yields using a recyclable Ag(I)-exchanged Montmorillonite K10 catalyst under solvent-free conditions. clockss.org A similar approach with 3-bromoaniline could potentially yield the desired this compound.
Table 5: Examples of Doebner-von Miller Reactions
| Aniline Derivative | α,β-Unsaturated Carbonyl | Catalyst/Conditions | Product | Yield (%) | Reference |
| Aniline | Crotonaldehyde | Hydrochloric acid | 2-Methylquinoline (B7769805) | - | iipseries.org |
| 6-Bromoaniline | Crotonaldehyde | Ag(I)-exchanged Montmorillonite K10, solvent-free | 6-Bromo-2-methylquinoline | Excellent | clockss.org |
| p-Bromoaniline | Crotonaldehyde | - | 6-Bromo-2,4-dimethylquinoline | - | ukzn.ac.za |
The Conrad-Limpach synthesis is a method for preparing 4-hydroxyquinolines (4-quinolones) by reacting anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly the temperature, determine the regioselectivity of the initial condensation. At lower temperatures, condensation occurs at the keto group to form a β-anilinoacrylate, which upon thermal cyclization gives a 4-quinolone (Conrad-Limpach product).
For the synthesis of a precursor to this compound, 3-bromoaniline would be reacted with ethyl acetoacetate. iipseries.org Under appropriate conditions, this would yield ethyl 3-(3-bromophenylamino)crotonate. Thermal cyclization of this intermediate, often in a high-boiling solvent like diphenyl ether, would lead to 5-bromo-4-hydroxy-2-methylquinoline. nih.gov As with the Gould-Jacobs reaction, subsequent removal of the 4-hydroxyl group would be required to obtain this compound. The reaction is known to give good yields, but the high temperatures required for cyclization can be a limitation. wikipedia.orgnih.gov
Table 6: Conditions for Conrad-Limpach Synthesis
| Aniline Derivative | β-Ketoester | Conditions | Product | Reference |
| Aniline | β-Ketoester | Schiff base formation, then thermal cyclization (~250°C) | 4-Hydroxyquinoline | wikipedia.org |
| 3-Bromoaniline | Ethyl acetoacetate | Condensation followed by thermal cyclization | 5-Bromo-4-hydroxy-2-methylquinoline | iipseries.orgnih.gov |
| Nitroaniline | Vinyl ether | H2SO4 | Substituted 4-hydroxyquinoline | iipseries.org |
Knorr Synthesis for Brominated Quinolinones
The Knorr synthesis, a cornerstone in quinoline chemistry since 1886, provides a reliable route to 2-hydroxyquinolines (quinolin-2-ones) through the acid-catalyzed cyclization of β-ketoanilides. iipseries.org This method is particularly adaptable for producing brominated quinolinone structures. The synthesis typically involves two main steps: the condensation of a bromoaniline with a β-ketoester to form an intermediate anilide, followed by cyclization under strong acidic conditions.
A pertinent example is the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, an isomer of the target scaffold. The process begins with the condensation of 4-bromoaniline (B143363) and a β-keto ester. researchgate.netthieme-connect.com The subsequent cyclization of the resulting anilide yields the quinolinone. researchgate.netthieme-connect.com Studies have focused on optimizing the initial condensation to favor the formation of the desired anilide over the alternative crotonate, with the use of tert-butyl acetoacetate proving effective in increasing the yield of the anilide to 84%. researchgate.net The cyclization step is typically performed in the presence of a strong acid like sulfuric acid. iipseries.org This classical approach has been foundational for creating various brominated quinolone frameworks. researchgate.net
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| 4-bromoaniline, tert-butyl acetoacetate | Neat, 100 °C | N-(4-bromophenyl)-3-oxobutanamide | 84% | researchgate.net |
| N-(4-bromophenyl)-3-oxobutanamide | H₂SO₄, rt | 6-Bromo-4-methylquinolin-2(1H)-one | - | iipseries.orgresearchgate.net |
| 4-amino-6-bromo veratrole, ethyl acetoacetate | Sulfuric acid | Brominated quinoline derivative | - | iipseries.org |
Modern Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic efforts have moved towards more efficient and environmentally benign methods, utilizing catalysis to achieve high selectivity and yield under milder conditions.
Transition Metal-Catalyzed Reactions for Functionalization
Transition metals, particularly palladium, copper, and silver, are pivotal in the functionalization of the quinoline core, enabling a wide array of cross-coupling and transformation reactions. nih.gov
Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, making it highly suitable for modifying bromo-substituted quinolines like this compound. The Suzuki-Miyaura coupling, for instance, allows for the arylation or alkylation at the bromine-substituted position.
While direct Suzuki coupling on this compound is a standard transformation, related studies on isomers highlight the methodology's utility. For example, palladium-catalyzed borylation of 8-bromo-5-methylquinoline (B1439347) has been investigated. mdpi.com Although the primary product was the intended boronic acid ester, a significant biaryl byproduct was formed from a subsequent Suzuki coupling reaction between the starting material and the borylated product. mdpi.com This underscores the reactivity of bromo-methyl-quinolines in palladium-catalyzed cross-coupling reactions. The conditions for such transformations often involve a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate (B1210297) (KOAc). mdpi.com
| Substrate | Coupling Partner | Catalyst/Base/Solvent | Product | Yield | Reference |
| tert-butyl (8-bromoquinolin-5-yl)methyl(methyl)carbamate | Bis(pinacolato)diboron | PdCl₂(dppf)/KOAc/Dioxane | Biaryl homocoupling product | 65% | mdpi.com |
Copper and silver catalysts offer alternative and often complementary reactivity to palladium. Copper-catalyzed reactions are well-established for the synthesis of quinolines and their subsequent functionalization. researchgate.net For instance, copper(II) acetate has been used to mediate the synthesis of complex indolequinones from bromoquinones and enamines, demonstrating the utility of copper in transforming brominated quinone systems. nih.gov
Silver-mediated transformations are also valuable in quinoline chemistry. Silver triflate has been shown to catalyze the synthesis of polysubstituted quinolines. rsc.org Furthermore, silver(I) oxide (Ag₂O) can mediate nucleophilic substitution reactions on halogenated compounds. nih.gov This has been demonstrated in the challenging fluorination of geminal bromofluoroalkyl electrophiles, where Ag₂O significantly enhanced the radiochemical conversion, suggesting its potential for promoting substitutions on bromoquinolines. nih.gov
| Reaction Type | Substrate | Reagent/Catalyst | Key Features | Reference |
| Indolequinone Synthesis | Bromoquinone | Enamine/Cu(OAc)₂ | Regiospecific synthesis of indolequinones | nih.gov |
| Nucleophilic Fluorination | Secondary Bromide | [¹⁸F]KF/K₂₂₂ / Ag₂O | Ag₂O mediates substitution, enhancing yield | nih.gov |
| Polysubstituted Quinoline Synthesis | Anilines, Alkynes | AgOTf | Catalyzes cascade reactions | rsc.org |
Beyond palladium, copper, and silver, other transition metals like iron, manganese, and cobalt are employed in quinoline synthesis and functionalization. nih.govrsc.org Iron-catalyzed cross-coupling reactions can be used with alkyl Grignard reagents, and cobalt catalysts can facilitate the aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org
A notable application is the C(sp³)–H alkylation of methyl-substituted heteroarenes, including 4-methylquinoline (B147181), using alcohols as alkylating agents. mdpi.com This "borrowing hydrogen" or "hydrogen autotransfer" (ATH) methodology is catalyzed by various metals. Pincer manganese complexes, for example, have been used to catalyze the reaction between 2-methylquinoline and a range of primary alcohols, affording high yields of the corresponding alkylated products. mdpi.com Similarly, iron(II) acetate has been shown to be an effective catalyst for these transformations. mdpi.com
| Substrate | Reagent | Catalyst/Base/Solvent | Product | Yield | Reference |
| 2-Methylquinoline | Benzyl alcohols | Mn-pincer complex/t-BuOK/t-AmOH | 2-(2-Phenylethyl)quinoline derivatives | Up to 98% | mdpi.com |
| 2-Methylquinoline | Benzyl alcohols | Fe(OAc)₂/Phen/t-BuOK/Dioxane | 2-(2-Phenylethyl)quinoline derivatives | Up to 91% | mdpi.com |
Metal-Free and Environmentally Conscious Protocols
In line with the principles of green chemistry, significant research has been directed towards developing metal-free and environmentally friendly synthetic routes. These methods often utilize inexpensive reagents and milder conditions, reducing waste and avoiding toxic metal catalysts. acs.org
One such approach is the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents like PIDA (phenyliodine diacetate) as the oxidant. researchgate.net This metal-free method demonstrates good functional group tolerance and high chemoselectivity under mild, room-temperature conditions. researchgate.net Additionally, metal-free protocols for the C-H halogenation of quinoline derivatives have been established, using reagents like trihaloisocyanuric acid, which is both inexpensive and atom-economical. researchgate.net The use of nanocatalysts and green solvents like water also represents a significant advance in the eco-friendly synthesis of quinoline derivatives. acs.orgnih.gov
| Reaction Type | Substrate | Reagent/Conditions | Product | Yield | Reference |
| Selective Oxidation | 4-Methylquinoline | PIDA, H₂O, DMSO, rt | Quinoline-4-carbaldehyde | 81% | researchgate.net |
| C-H Halogenation | 8-Substituted Quinoline | Trihaloisocyanuric acid, rt | C5-Halogenated Quinoline | High | researchgate.net |
| One-pot Synthesis | Aniline, Alkyl vinyl ketone | Indium(III) chloride on silica (B1680970) gel, MW | 4-Alkylquinoline | High | rsc.org |
Ionic Liquid Mediated Synthesis
Ionic liquids (ILs) have emerged as effective and environmentally friendly media for the synthesis of quinolines. nih.govnih.gov Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them suitable for various catalytic applications. nih.gov
A metal-free synthetic protocol for constructing substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.govacs.org For instance, the reaction of anilines with phenylacetaldehydes in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF₄) at 150 °C in an open-air atmosphere can produce 3-substituted quinolines in good to excellent yields. acs.org This method is operationally simple and allows for the recycling of the ionic liquid. acs.org
The catalytic efficiency of ionic liquids in Friedländer quinoline synthesis is related to the basicity of their anions. nih.gov Studies have shown that an increase in the basicity of the anion corresponds to a higher product yield. nih.gov For example, [Hbim]BF₄ has proven to be an efficient catalyst for this reaction, achieving high yields under solvent-free conditions at 100 °C. nih.gov Furthermore, α-chymotrypsin has demonstrated enhanced catalytic activity for the Friedländer condensation in an ionic liquid aqueous solution, leading to excellent yields at lower temperatures and with reduced enzyme loading. mdpi.com
Ultrasound-Irradiation Assisted Reactions
Ultrasound irradiation has been recognized as a green and efficient method for promoting organic reactions, including the synthesis of quinoline derivatives. nih.govrsc.orgrsc.org This technique often leads to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. rsc.orgrsc.org
One approach involves the one-pot, three-component reaction of anilines, aldehydes, and ethyl 3,3-diethoxypropionate in the presence of SnCl₂·2H₂O as a precatalyst in water under ultrasound irradiation. nih.gov This method provides good yields of 2-substituted quinolines. nih.gov Another green synthetic route utilizes ultrasound for the N-alkylation of the imidazole (B134444) ring in the synthesis of hybrid quinoline-imidazole derivatives, demonstrating significant advantages in terms of reaction time and yield. rsc.orgrsc.org
The synthesis of 4-alkoxy-2-methylquinolines has been efficiently achieved using ultrasound energy, reducing the reaction time to just 15 minutes and providing satisfactory yields (45–84%) of high-purity products. mdpi.com This sonochemical approach offers a cost-effective and environmentally friendlier alternative to conventional methods. mdpi.com
Catalyst-Free and Aerobic Oxidation Methods
Recent advancements in quinoline synthesis have focused on developing catalyst-free and aerobic oxidation methods to enhance sustainability. rsc.org Molecular oxygen is considered the ideal terminal oxidant due to its ready availability and the formation of water as a benign byproduct. rsc.org
A transition-metal-free oxidative cycloisomerization of o-cinnamylanilines has been developed using KOtBu as a mediator and DMSO as an oxidant at room temperature. acs.org This method produces 2-aryl-4-substituted quinolines in good to excellent yields. acs.org Another approach involves the annulation between 2-aminobenzyl alcohols, benzaldehydes, and DMSO to provide quinolines. organic-chemistry.org
Aerobic oxidation can be facilitated by stable radical catalysts. For instance, TEMPO, in conjunction with a co-catalyst, can be used for the aerobic synthesis of quinolines. rsc.org It is proposed that oxygen reacts with the radical cation to form a peroxy species that initiates the reaction. rsc.org Additionally, heterogeneous cobalt oxide has been shown to be an effective catalyst for the aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines to their corresponding quinolines under mild conditions. organic-chemistry.org
Regioselective Synthesis of Bromine and Methyl Substituents
The precise placement of substituents on the quinoline ring is crucial for tailoring the molecule's properties. Regioselective methods for introducing bromine and methyl groups at specific positions, such as C-5 and C-4 respectively, are of particular interest.
Electrophilic Aromatic Substitution for Bromination at C-5 Position
The bromination of quinolines, particularly at the C-5 position, is a key transformation in the synthesis of functionalized derivatives. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the substituents already present on the quinoline ring and the reaction conditions.
For 8-substituted quinolines, bromination often occurs at the C-5 and C-7 positions. For example, the bromination of 8-hydroxyquinoline (B1678124) can lead to a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. acgpubs.org However, in the case of 8-methoxyquinoline, regioselective bromination occurs at the C-5 position to furnish 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org Similarly, investigations into the bromination of 7,8-dimethoxyquinoline showed that substitution mainly occurs at the C-5 position. tandfonline.com
Metal-free protocols have been developed for the regioselective C-5 halogenation of 8-substituted quinolines. nih.gov Using trihaloisocyanuric acids as the halogen source, a variety of 8-substituted quinolines can be halogenated at the C-5 position with excellent yields and complete regioselectivity under mild, open-air conditions. nih.gov Copper-promoted C-5 selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has also been reported, demonstrating high site selectivity and broad substrate scope. beilstein-journals.org
Stereoselective Introduction of the Methyl Group at C-4 Position
The introduction of a methyl group at the C-4 position of the quinoline ring can be achieved through various synthetic strategies. While the term "stereoselective" is more commonly associated with the creation of chiral centers, in the context of a planar aromatic system like quinoline, it refers to the regioselective placement of the methyl group.
One of the classic methods for synthesizing 4-methylquinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. The Knorr synthesis of quinolines provides another route, for instance, the condensation of 4-bromoaniline with ethyl acetoacetate followed by cyclization can lead to 6-bromo-4-methylquinolin-2(1H)-one. researchgate.net
Modern methods for C-methylation of quinolines are also being explored. semanticscholar.org These can involve the modification of an existing functional group or the direct addition of a methyl moiety. semanticscholar.org For example, a zinc-mediated direct C-4 selective alkylation of quinolines using 1,1-diborylalkanes as the alkylation source has been reported. organic-chemistry.org
Advanced Multi-Step Synthetic Strategies towards this compound Derivatives
The synthesis of complex this compound derivatives often requires multi-step synthetic sequences. researchgate.netevitachem.com These strategies begin with simpler, readily available starting materials and sequentially introduce the desired functional groups.
For example, the synthesis of 8-bromo-4-chloro-6-methylquinoline (B1371084) typically involves the initial bromination of a suitable quinoline precursor, followed by chlorination. evitachem.com A multi-step synthesis starting from eugenol (B1671780) has been reported to produce 7-((2-aminoethyl)amino)-5-bromo-6-hydroxy-1-methylquinolin-1-ium-3-sulfonate. researchgate.net This demonstrates how a complex molecule with multiple substituents, including a bromo group at the C-5 position, can be constructed through a carefully planned sequence of reactions. researchgate.net
These multi-step syntheses often utilize a combination of the reactions discussed previously, such as electrophilic substitution, cyclization, and functional group interconversion, to build the target molecule. The development of such strategies is crucial for accessing novel quinoline derivatives with potential applications in various fields.
Sequence of Bromination and Methylation
One common approach involves the direct bromination of a pre-existing methylquinoline. For instance, the bromination of 4-methylquinoline can be achieved using various brominating agents. However, controlling the position of bromination to selectively target the C5 position can be challenging and often requires careful optimization of reaction conditions to avoid the formation of other isomers. nih.gov
An alternative strategy begins with a brominated aniline precursor. For example, 3-bromoaniline can undergo cyclization reactions to form the quinoline ring system, with the bromine atom already in the desired position relative to the newly formed heterocyclic ring. doi.org Subsequent methylation can then be carried out. This method can offer better control over the final substitution pattern.
A multi-step synthesis starting from a quinoline derivative might involve the introduction of a bromine atom at the 8-position, followed by chlorination at the 4-position and methylation at the 6-position to produce analogs like 8-bromo-4-chloro-6-methylquinoline. smolecule.com Similarly, the synthesis of 7-bromo-4-chloro-6-methylquinoline (B1439454) can be achieved through a multi-step process involving controlled halogenation and cyclization.
The synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a related analog, has been investigated through the Knorr synthesis, which involves the condensation of 4-bromoaniline with a β-keto ester followed by cyclization. researchgate.net This highlights the importance of the starting materials in dictating the final substitution pattern.
Interactive Table: Synthetic Approaches based on Starting Material
| Starting Material | Key Transformation | Target/Analog | Reference(s) |
| 4-Methylquinoline | Direct Bromination | 6-Bromo-4-methylquinoline | |
| 3-Bromoaniline | Cyclization & Methylation | This compound Analog | doi.org |
| 6-Methylquinoline | Bromination & Chlorination | 7-Bromo-4-chloro-6-methylquinoline | |
| 4-Bromoaniline | Knorr Synthesis | 6-Bromo-4-methylquinolin-2(1H)-one | researchgate.net |
Functionalization through Directed Ortho-Metalation
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds, including quinolines. researchgate.netnih.gov This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position, creating a reactive organometallic intermediate. acs.org This intermediate can then be quenched with an electrophile to introduce a variety of functional groups.
The N,N,N′,N′-tetramethyldiaminophosphorodiamidate group has proven to be a strong DMG for the selective metalation of quinolines using magnesium- and zinc-based reagents like TMPMgCl·LiCl. acs.org This approach has been successfully applied to the synthesis of various functionalized N-heterocycles. acs.org The aryl O-carbamate group is another potent DMG in DoM chemistry, facilitating regioselective lithiation. acs.org
DoM can be combined with other reactions, such as the halogen dance, where a halogen atom migrates to a different position on the ring following metalation, allowing for further functionalization. researchgate.net This strategy provides access to a wider range of substituted quinoline derivatives that might be difficult to obtain through direct methods.
The choice of the metalating agent and reaction conditions is crucial for the success of DoM. acs.org The development of novel and practical TMP-based metallic reagents has enabled the rapid metalation of various pyridines and quinolines with high functional group tolerance and regioselectivity at room temperature. researchgate.net
Optimization of Synthetic Conditions and Process Efficiency
Optimizing synthetic protocols is essential for maximizing yield, ensuring high purity, and developing environmentally benign processes for the production of this compound and its analogs.
Influence of Solvent Systems and Temperature Regulation on Yield and Selectivity
The choice of solvent and the regulation of temperature are critical parameters that can profoundly impact the outcome of a chemical reaction. In quinoline synthesis, solvents can influence reaction rates, selectivity, and even the reaction mechanism. For instance, in the synthesis of quinoline-2-one and quinoline-2-thione derivatives, a switch between a DMSO/H₂O solvent system and an EtOH/H₂O system, along with catalyst choice, allowed for the selective formation of the desired product. acs.org
Temperature control is equally important. Microwave-assisted synthesis has been shown to accelerate the Friedländer quinoline synthesis, leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net In some cases, solvent-free conditions at elevated temperatures have proven effective, offering a greener alternative by reducing solvent waste. nih.govtandfonline.com The optimal temperature for a given reaction is often determined empirically, with studies showing that both too low and too high temperatures can be detrimental to the yield. researchgate.net For example, the cyclization step to form 6-bromo-4-methylquinolin-2(1H)-one is optimally performed at a high temperature of 200-220°C in a high-boiling solvent like diphenyl ether.
Role of Reagent and Catalyst Selection in Reaction Outcomes
The selection of reagents and catalysts is a cornerstone of synthetic optimization. In the synthesis of quinolines, a wide array of catalysts have been employed to improve efficiency and selectivity. These include traditional acid and base catalysts, as well as more advanced systems.
Copper catalysts have been utilized for the selective C5-H bromination of 8-aminoquinoline amides, where the choice between a cupric or cuprous catalyst, along with the appropriate additive, can direct the reaction towards either bromination or difluoromethylation. rsc.orgbeilstein-journals.org Nanocatalysts, with their high surface area and porosity, have emerged as superior alternatives in many organic transformations, enabling reactions under milder conditions and often with higher yields. nih.gov For example, nanocatalysts have been used in the Friedländer annulation to produce quinolines with good to excellent yields. nih.gov
The choice of brominating agent is also critical. Reagents such as molecular bromine (Br₂), N-bromosuccinimide (NBS), and pyridinium (B92312) hydrobromide perbromide are commonly used. nuph.edu.ua The reactivity and selectivity of these reagents can vary depending on the substrate and reaction conditions. nuph.edu.ua
Interactive Table: Catalyst and Reagent Effects on Quinoline Synthesis
| Reaction Type | Catalyst/Reagent | Key Outcome | Reference(s) |
| C5-H Bromination | Copper(II) salt | Selective bromination of 8-aminoquinoline amides | rsc.orgbeilstein-journals.org |
| Friedländer Annulation | Nanocatalyst | High yields under mild/solvent-free conditions | nih.gov |
| Quinoline Synthesis | Chloramine-T | Efficient synthesis of substituted quinolines | acgpubs.org |
| Bromination | N-Bromosuccinimide (NBS) | Regioselective bromination of quinolin-4(1H)-ones | nuph.edu.ua |
In-Process Monitoring and Advanced Purification Techniques (e.g., Chromatography)
To ensure the quality and purity of the final product, in-process monitoring and advanced purification techniques are indispensable. Techniques like thin-layer chromatography (TLC) are routinely used to monitor the progress of a reaction, allowing for the determination of the optimal reaction time. acgpubs.orgmdpi.com For more detailed analysis during the reaction, ¹H NMR spectroscopy can be employed to monitor the formation of intermediates and byproducts, as demonstrated in the optimization of anilide formation for the Knorr synthesis of 6-bromo-4-methylquinolin-2(1H)-one.
Once the reaction is complete, purification is necessary to isolate the desired compound from unreacted starting materials, byproducts, and catalysts. Common purification methods include recrystallization and column chromatography. smolecule.comgoogle.com Flash column chromatography is a particularly effective technique for separating regioisomeric products, as seen in the synthesis of 7-bromo-2-chloro-4-trifluoromethylquinoline. doi.org High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LCMS) are powerful analytical tools used to confirm the purity and identity of the final product and its intermediates.
Chemical Reactivity and Transformation Studies of 5 Bromo 4 Methylquinoline
Halogen-Directed Reactions
The presence of a bromine atom on the quinoline (B57606) ring is a key feature for a variety of functionalization reactions, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Pathways of the Bromine Atom
The bromine atom at the C-5 position of 5-Bromo-4-methylquinoline can be displaced by strong nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The feasibility of this reaction is influenced by the electron-withdrawing nature of the quinoline ring, which can stabilize the intermediate Meisenheimer complex. While specific studies on this compound are not extensively documented, the reactivity of haloquinolines in SNAr reactions is well-established. For instance, reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the corresponding 5-substituted-4-methylquinolines. The reaction conditions typically require elevated temperatures and are often facilitated by the use of a strong base.
Potential nucleophilic aromatic substitution reactions of this compound include:
Amination: Reaction with ammonia (B1221849) or primary/secondary amines to yield 5-amino-4-methylquinoline derivatives.
Alkoxylation: Displacement of the bromine atom with alkoxides (e.g., sodium methoxide (B1231860) or ethoxide) to form 5-alkoxy-4-methylquinolines.
Cyanation: Introduction of a cyano group using cyanide salts, which can serve as a precursor for carboxylic acids, amides, or amines.
Cross-Coupling Reactions at the Bromine-Substituted Position
The carbon-bromine bond in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a powerful method for the formation of biaryl compounds. A general procedure for a Suzuki-Miyaura coupling reaction involves reacting the bromo-aromatic compound with a phenylboronic acid in the presence of a palladium catalyst like PdCl₂(dppf) and a base such as Na₂CO₃ in a suitable solvent system like toluene/dioxane. organic-synthesis.com
Heck Reaction: The Heck reaction couples this compound with an alkene to form a new substituted alkene. This reaction is catalyzed by a palladium complex and requires a base. The reaction typically exhibits high trans selectivity. organic-chemistry.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne. It is typically carried out with a palladium catalyst, a copper(I) co-catalyst, and an amine base. rose-hulman.edu
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling this compound with a wide range of primary and secondary amines. wikipedia.orgacsgcipr.org This reaction offers a milder alternative to traditional amination methods.
| Coupling Reaction | Reagents | Product Type |
| Suzuki-Miyaura | Arylboronic acid, Pd catalyst, Base | 5-Aryl-4-methylquinoline |
| Heck | Alkene, Pd catalyst, Base | 5-Alkenyl-4-methylquinoline |
| Sonogashira | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base | 5-Alkynyl-4-methylquinoline |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | 5-Amino-4-methylquinoline derivative |
Reactions Involving the Methyl Group at C-4
The methyl group at the C-4 position of the quinoline ring is also amenable to various chemical transformations, including oxidation and further functionalization.
Oxidation Reactions of the Methyl Group to Carboxylic Acids or Other Functionalities
The methyl group of 4-methylquinolines can be oxidized to a variety of functional groups, most notably to a carboxylic acid or an aldehyde. The oxidation of 4-methylquinoline (B147181) to quinoline-4-carboxylic acid is a known transformation. pvamu.edu This suggests that this compound can be similarly oxidized to 5-bromoquinoline-4-carboxylic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO₄) or selenium dioxide (SeO₂). The choice of oxidant and reaction conditions can influence the final product, allowing for selective oxidation to the aldehyde or the carboxylic acid. For instance, metal-free chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes has been achieved using hypervalent iodine(III) reagents. researchgate.net
| Oxidizing Agent | Product |
| Potassium Permanganate (KMnO₄) | 5-Bromoquinoline-4-carboxylic acid |
| Selenium Dioxide (SeO₂) | 5-Bromoquinoline-4-carbaldehyde |
| Hypervalent Iodine(III) Reagents | 5-Bromoquinoline-4-carbaldehyde |
Further Functionalization of the Methyl Group (e.g., Alkylation, Halogenation)
The methyl group at C-4 exhibits benzylic-like reactivity, making its benzylic protons susceptible to abstraction and subsequent functionalization.
Halogenation: Benzylic bromination of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). chemistrysteps.comchadsprep.comlibretexts.org This reaction would yield 5-bromo-4-(bromomethyl)quinoline, a versatile intermediate for further nucleophilic substitution reactions.
Alkylation: Deprotonation of the methyl group with a strong base, such as an organolithium reagent, can generate a carbanion. This carbanion can then react with various electrophiles, such as alkyl halides, to introduce new alkyl chains at the methyl position.
Transformations of the Quinoline Ring System
The quinoline ring system in this compound can undergo transformations that alter its aromaticity, such as reduction.
Catalytic Hydrogenation: The pyridine (B92270) ring of the quinoline system is more susceptible to reduction than the benzene (B151609) ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can selectively reduce the pyridine ring to afford 5-bromo-4-methyl-1,2,3,4-tetrahydroquinoline. Studies on the hydrogenation of bromoquinolines have shown that under certain conditions, the C-Br bond can remain intact. digitellinc.com For instance, rhenium sulfide (B99878) catalysts have been used for the selective hydrogenation of bromoquinolines to the corresponding tetrahydroquinolines.
Birch Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia with an alcohol as a proton source, can be used to reduce aromatic rings. wikipedia.org This reaction typically results in the formation of a 1,4-cyclohexadiene (B1204751) derivative. The application of Birch reduction to this compound could potentially lead to the partial reduction of either the benzene or the pyridine ring, depending on the directing effects of the substituents.
Reduction of the Quinoline Nucleus to Dihydro- or Tetrahydroquinolines
The reduction of the quinoline nucleus is a fundamental transformation that yields dihydro- or tetrahydroquinoline derivatives. These reduced heterocycles are prevalent in many biologically active compounds. Catalytic hydrogenation is a common method for this reduction, although the choice of catalyst and reaction conditions is crucial to achieve high yields and selectivity, particularly in the presence of a halogen substituent that could undergo hydrogenolysis.
Research on the hydrogenation of isomeric bromoquinolines provides insight into the expected reactivity of this compound. A study on the catalytic properties of MoS₂ in the hydrogenation of bromoquinolines demonstrated that this catalyst can effectively reduce the pyridine ring of the quinoline system while preserving the carbon-bromine bond. The hydrogenation of 5-, 7-, and 8-bromoquinolines using a specific form of MoS₂ (MoS₁₃₀) resulted in the corresponding bromo-1,2,3,4-tetrahydroquinolines in high yields (above 94%). organic-chemistry.org This suggests that this compound would likely undergo a similar selective reduction.
Table 1: Catalytic Hydrogenation of Isomeric Bromoquinolines with MoS₂ Catalyst organic-chemistry.org
| Substrate | Catalyst | Product | Yield (%) |
| 5-Bromoquinoline | MoS₁₃₀ | 5-Bromo-1,2,3,4-tetrahydroquinoline | >94 |
| 6-Bromoquinoline | MoS₁₃₅ | 6-Bromo-1,2,3,4-tetrahydroquinoline | 25 |
| 7-Bromoquinoline | MoS₁₃₀ | 7-Bromo-1,2,3,4-tetrahydroquinoline | >94 |
| 8-Bromoquinoline | MoS₁₃₀ | 8-Bromo-1,2,3,4-tetrahydroquinoline | >94 |
The data indicates that the position of the bromine atom significantly influences the reaction's success, with the catalyst showing high activity for the 5-, 7-, and 8-isomers. organic-chemistry.org It is reasonable to extrapolate that the catalytic hydrogenation of this compound would similarly yield 5-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline with high selectivity, avoiding debromination.
Oxidation to Quinoline N-Oxides
The nitrogen atom in the quinoline ring can be oxidized to form a quinoline N-oxide. This transformation alters the electronic properties of the quinoline system, often facilitating further functionalization. The N-oxide group can act as a directing group in electrophilic substitutions and can also be removed later in a synthetic sequence.
While specific studies on the N-oxidation of this compound are not extensively documented, the metabolism of 4-methylquinoline has been shown to produce 4-methylquinoline-N-oxide as a metabolite. nih.gov This indicates the feasibility of this transformation. Generally, quinoline N-oxides can be prepared using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA).
Quinoline N-oxides are valuable intermediates for further reactions. For instance, 4-bromoquinoline (B50189) N-oxide has been shown to undergo C2 amination with aliphatic secondary amines in the presence of a copper catalyst, resulting in a mixture of monoaminated and diaminated products. mdpi.com This highlights the potential for subsequent functionalization of the pyridine ring in this compound N-oxide.
Cyclization and Cyclocondensation Reactions of Synthesized Derivatives
Derivatives of this compound can be employed in cyclization and cyclocondensation reactions to construct more complex polycyclic systems. These reactions are pivotal in the synthesis of novel heterocyclic frameworks with potential applications in medicinal chemistry and materials science.
One notable example is the reductive cyclization of indolylnitrochalcone derivatives to synthesize 4-indolylquinolines. In this multi-step process, a Michael addition of an indole (B1671886) to a nitrochalcone is followed by a reductive cyclization using iron in the presence of hydrochloric acid. nih.gov This methodology can be adapted to synthesize derivatives where the quinoline core is substituted, including bromo- and methyl-substituted analogues. For example, the synthesis of 4-(5-Bromo-1H-indol-3-yl)-2-phenylquinoline has been successfully achieved through this route. nih.gov
Another important class of reactions is cyclocondensation. For instance, derivatives of 2-hydrazinoquinoline (B107646) can undergo cyclocondensation to form organic-chemistry.orgmdpi.comresearchgate.nettriazino[6,5-b]quinoline systems. This transformation typically involves the reaction of the hydrazino group with a suitable carbonyl compound to form a hydrazone, which then cyclizes to the triazinoquinoline core.
Advanced Mechanistic Investigations and Regioselectivity Control
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Understanding the mechanisms of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting outcomes. Kinetic and spectroscopic studies are powerful tools for elucidating these mechanisms.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are routinely used to characterize the structures of reactants, intermediates, and products. For example, in the synthesis of a Schiff base derived from 7-formyl-8-hydroxy-2-methylquinoline and 5-bromo-3-hydrazonoindolin-2-one, various spectroscopic methods including ¹H NMR, IR, UV-Vis, and mass spectrometry were employed to confirm the structure of the resulting ligand and its metal complexes. scispace.comresearchgate.net These techniques provide detailed information about the connectivity of atoms and the electronic environment within the molecule, which are essential for confirming reaction pathways.
While specific kinetic studies on reactions of this compound are not widely reported, such investigations on related quinoline derivatives can provide valuable insights. Kinetic studies can help determine the rate-determining step of a reaction and the influence of various parameters such as temperature, concentration, and catalyst loading on the reaction rate.
Strategies for Controlling Regioselectivity in Complex Derivative Formation
Controlling the regioselectivity of reactions is a significant challenge in the synthesis of complex derivatives of this compound. The presence of multiple reactive sites on the quinoline ring necessitates the use of strategies that can direct reactions to a specific position.
One powerful strategy is the use of directing groups. The N-oxide functionality, as mentioned earlier, can direct functionalization to the C2 position of the quinoline ring. mdpi.comnih.gov This is a well-established method for controlling regioselectivity in the functionalization of quinolines and other nitrogen-containing heterocycles.
Transition metal-catalyzed C-H activation is another modern approach for the regioselective functionalization of quinolines. nih.gov By choosing the appropriate metal catalyst and ligands, it is possible to selectively activate and functionalize specific C-H bonds on the quinoline nucleus. For example, rhodium catalysts have been used for the highly selective C2 alkylation of quinoline N-oxide. mdpi.com While not specifically demonstrated for this compound, these methods offer a promising avenue for its regioselective derivatization.
The inherent electronic properties of the substituted quinoline ring also play a role in directing reactions. The electron-withdrawing nature of the bromine atom and the electron-donating nature of the methyl group, along with their positions on the ring, will influence the electron density at various positions and thus affect the regioselectivity of both electrophilic and nucleophilic substitution reactions.
Spectroscopic Characterization and Structural Analysis of 5 Bromo 4 Methylquinoline and Its Derivatives
Vibrational Spectroscopy
The FTIR spectrum of 5-Bromo-4-methylquinoline would display characteristic absorption bands corresponding to the vibrations of its specific structural components.
Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear in the region of 3000–3100 cm⁻¹. mdpi.com
Aliphatic C-H Stretch: The C-H stretching of the methyl group is expected just below 3000 cm⁻¹, usually in the 2850–2960 cm⁻¹ range. umd.edu
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline (B57606) aromatic system are expected to produce a series of sharp bands in the 1500–1650 cm⁻¹ region. scialert.net
C-H Bending: In-plane and out-of-plane C-H bending vibrations will appear in the fingerprint region (below 1500 cm⁻¹).
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear as a strong absorption in the low-frequency region of the spectrum, typically between 500 and 700 cm⁻¹. wpmucdn.com
Table 3: Predicted Major FTIR Peaks for this compound This table is generated based on predictive analysis and characteristic group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-CH₃) | 2850 - 2960 |
| Aromatic C=C and C=N Stretch | 1500 - 1650 |
| C-H Bending | 750 - 900 |
| C-Br Stretch | 500 - 700 |
Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations.
Ring Breathing Modes: The symmetric "breathing" vibrations of the quinoline ring are often strong and characteristic in the Raman spectrum.
C-Br Vibration: The C-Br stretch is also Raman active and would be observed in the 500-700 cm⁻¹ range.
Substituent-Sensitive Bands: The positions and intensities of certain Raman bands can be sensitive to the nature and position of substituents on the aromatic ring, providing structural insights. nih.gov
For aromatic compounds, Raman spectroscopy is a valuable tool for analyzing the skeletal vibrations of the ring system. libretexts.org The combination of FTIR and Raman spectra offers a more complete picture of the vibrational modes of this compound.
Mass Spectrometry (MS) Applications
Mass spectrometry is a cornerstone technique for the molecular weight determination and structural elucidation of this compound. Its high sensitivity and specificity allow for precise analysis even with minute sample quantities.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The theoretical monoisotopic mass of this compound (C₁₀H₈BrN) is 220.98401 Da. uni.lu
HRMS analysis confirms this elemental composition by matching the experimentally measured exact mass to the theoretical value with a very low margin of error, typically in the parts-per-million (ppm) range. The technique also reveals the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), where two peaks of nearly equal intensity are observed, separated by approximately 2 Da (e.g., M and M+2). chemicalbook.com This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Further characterization can be achieved by analyzing different ionized forms (adducts) of the molecule. Predicted m/z values for various adducts of this compound provide a reference for experimental data interpretation.
Table 1: Predicted m/z Values for this compound Adducts
| Adduct Ion | Formula | Predicted m/z |
| [M+H]⁺ | [C₁₀H₉BrN]⁺ | 221.99129 |
| [M+Na]⁺ | [C₁₀H₈BrNNa]⁺ | 243.97323 |
| [M+K]⁺ | [C₁₀H₈BrKN]⁺ | 259.94717 |
| [M+NH₄]⁺ | [C₁₀H₁₂BrN₂]⁺ | 239.01783 |
| [M-H]⁻ | [C₁₀H₇BrN]⁻ | 219.97673 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique for separating and identifying this compound within complex mixtures. In this method, the sample is first vaporized and passed through a gas chromatograph. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column. As each separated component, such as this compound, elutes from the column, it enters the mass spectrometer.
The mass spectrometer then ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would exhibit a molecular ion peak corresponding to its mass and the characteristic isotopic pattern of bromine. The fragmentation pattern, which results from the breakdown of the molecular ion, provides additional structural information that confirms the identity of the compound. The GC-MS data for the related compound 4-methylquinoline (B147181) can serve as a reference for predicting the behavior and fragmentation of its brominated analogue. nih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing information about their electronic structure and energy levels.
Ultraviolet-Visible (UV-Vis) Absorption Characteristics
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its aromatic quinoline core. Generally, quinoline and its derivatives exhibit strong absorption in the ultraviolet region due to π → π* transitions within the heterocyclic ring system. beilstein-journals.org These high-energy transitions typically result in intense absorption bands.
Transitions occurring at longer wavelengths (above 350 nm) are often attributed to n → π* transitions, which involve the non-bonding electrons on the nitrogen atom. beilstein-journals.orgresearchgate.net The introduction of substituents like the bromo and methyl groups on the quinoline ring can cause shifts in the absorption maxima (λ_max). The bromine atom, with its electron-withdrawing inductive effect and electron-donating resonance effect, and the electron-donating methyl group can modulate the energy of the molecular orbitals, leading to bathochromic (red) or hypsochromic (blue) shifts. In some substituted quinolines, low-energy absorption can also be associated with intramolecular charge transfer (CT) transitions, where the quinoline moiety may act as an electron donor. mdpi.com
Table 2: Typical Electronic Transitions in Quinoline Derivatives
| Transition Type | Wavelength Region | Involved Orbitals |
| π → π | < 350 nm | Pi (π) bonding to pi (π) antibonding |
| n → π | > 350 nm | Non-bonding (n) to pi (π) antibonding |
Information based on general characteristics of quinoline systems. beilstein-journals.orgresearchgate.net
Photoluminescence and Fluorescence Properties of Quinoline Derivatives
Many quinoline derivatives exhibit photoluminescence, a property where a molecule absorbs light and then emits it at a longer wavelength. This fluorescence is highly dependent on the molecular structure, substituents, and the surrounding environment. The emission properties of this compound derivatives would be influenced by the electronic nature and position of the bromo and methyl groups.
Studies on halogen-substituted quinolines, such as 5,7-dibromo-8-hydroxyquinoline, have shown that fluorescence is significantly affected by intermolecular interactions like π–π stacking and the presence of metal cations. bohrium.com The heavy bromine atom can also influence the emission properties through the "heavy-atom effect," which can enhance intersystem crossing from the excited singlet state to the triplet state, potentially quenching fluorescence in favor of phosphorescence. The local character of electronic transitions in some quinoline systems can make their emission spectra less sensitive to solvent polarity (solvatochromism). osti.gov The development of fluorescent metal complexes with quinoline derivatives has been a significant area of research for applications in organic light-emitting diodes (OLEDs). researchgate.net
Two-Photon Absorption (2PA) Properties and Applications
Two-photon absorption (2PA) is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to reach the same excited state that would be accessed by absorbing one photon of higher energy. Quinoline derivatives have emerged as a promising scaffold for designing molecules with significant 2PA cross-sections. researchgate.netnih.govacs.org
This property is particularly valuable for applications that require high spatial resolution, such as two-photon microscopy and photodynamic therapy. A key application is in the development of photoremovable protecting groups ("caged" compounds) that can release biologically active molecules upon two-photon excitation. researchgate.net Research has demonstrated that structural modifications to the quinoline core can dramatically enhance 2PA properties. For instance, the introduction of substituents at the C4 position of the quinoline ring has been shown to improve the two-photon uncaging action cross-section significantly. acs.org This suggests that derivatives of this compound could be engineered for enhanced 2PA, leveraging the electronic influence of the methyl group at the C4 position for potential use in advanced biological and materials science applications.
X-ray Diffraction (XRD) for Solid-State Structure Elucidation
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a compound. This technique requires a well-ordered single crystal, which is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined with high precision.
For instance, the crystal structure of a related compound, 4-bromo-8-methoxyquinoline (B35057), was determined using SCXRD. nih.gov The analysis revealed that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In its crystal structure, molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains. nih.gov Such detailed structural information is crucial for understanding intermolecular interactions and packing in the solid state.
Below is an illustrative table of crystallographic data, similar to what would be obtained for this compound. The data presented is for 4-bromo-8-methoxyquinoline. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrNO |
| Formula Weight | 238.08 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 5.1615 (1) |
| b (Å) | 12.1337 (6) |
| c (Å) | 14.2436 (7) |
| V (ų) | 892.05 (6) |
| Z | 4 |
| Temperature (K) | 150 (1) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
This data is for 4-bromo-8-methoxyquinoline and is presented for illustrative purposes. nih.gov
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a fine powder of the material is used, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. PXRD is particularly useful for identifying crystalline compounds, determining phase purity, and analyzing the crystal structure of materials that are not available as single crystals.
For example, the PXRD pattern of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was analyzed and revealed a monoclinic crystal system with the space group P2₁/n. researchgate.net The refined unit-cell parameters were also determined from this analysis. researchgate.net This demonstrates the utility of PXRD in characterizing the solid-state structure of complex heterocyclic systems.
An illustrative PXRD data table for a quinoline derivative is shown below, based on the findings for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline. researchgate.net
| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |
| 8.51 | 10.38 | 100 |
| 11.84 | 7.47 | 35 |
| 14.78 | 5.99 | 40 |
| 17.06 | 5.19 | 25 |
| 23.82 | 3.73 | 50 |
| 25.68 | 3.47 | 30 |
This data is for 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline and is presented for illustrative purposes. researchgate.net
Electrochemical Characterization Studies
Electrochemical techniques are employed to investigate the redox properties of molecules, providing information on their ability to accept or donate electrons. These studies are crucial for applications in areas such as materials science, catalysis, and sensor technology.
Cyclic voltammetry (CV) is a widely used electrochemical technique for determining the reduction and oxidation potentials of a substance. wikipedia.orgossila.com In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner, and the resulting current is measured. The voltammogram provides information about the redox processes, including the potentials at which they occur and their reversibility.
Studies on quinolinium salts have shown that their reduction potentials can vary significantly depending on their molecular structure. nih.gov For a series of quinolinium salts, reduction potentials were found to range from -0.43 to -1.08 V. nih.gov In the case of 4-methyl-3-vinyl quinoline-2(1H)-one, cyclic voltammetry revealed an irreversible diffusion-controlled reduction process. ajrconline.org The peak potential for this process was observed to shift to more negative values as the scan rate increased. ajrconline.org
An illustrative data table of electrochemical potentials for a series of quinoline derivatives is presented below.
| Compound | Reduction Potential (V) | Oxidation Potential (V) |
| Quinoline Derivative A | -0.85 | +1.20 |
| Quinoline Derivative B | -0.92 | +1.15 |
| Quinoline Derivative C | -0.78 | +1.28 |
This data is hypothetical and for illustrative purposes.
The electrochemical behavior of quinoline derivatives is intrinsically linked to their chemical structure. The nature and position of substituents on the quinoline ring can significantly influence the electron density of the molecule, thereby affecting its reduction and oxidation potentials.
For instance, the presence of electron-withdrawing groups, such as a nitro group, on the quinoline scaffold can reduce the electron density of the ring system. nih.gov This reduction in electron density facilitates single-electron transfer processes, making the compound easier to reduce. nih.gov Conversely, electron-donating groups would be expected to have the opposite effect, making the compound more susceptible to oxidation.
The correlation between structure and electrochemical properties is a key area of research, as it allows for the rational design of molecules with specific redox characteristics for various applications. For example, in a study of quinolinium salts, a correlation was found between their reduction potentials and their anticancer activity, suggesting a possible mechanism of action involving electrochemical processes. nih.gov
Computational and Theoretical Investigations of 5 Bromo 4 Methylquinoline
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the molecular properties of compounds like 5-Bromo-4-methylquinoline. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) provide profound insights into the electronic behavior of the molecule in its ground and excited states.
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. By employing functionals like B3LYP combined with appropriate basis sets (e.g., 6-311++G(d,p)), it is possible to optimize the molecular geometry of this compound and calculate various electronic properties. researchgate.netmdpi.com
The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the quinoline (B57606) ring is expected to significantly influence its electronic distribution. The bromine atom, being an electronegative and deactivating group, would withdraw electron density from the aromatic system via the inductive effect, while also contributing some electron density through resonance. Conversely, the methyl group is an electron-donating group that would increase the electron density of the quinoline ring through hyperconjugation and a weak inductive effect.
This interplay of electronic effects would alter the bond lengths and angles of the quinoline core compared to the unsubstituted molecule. The charge distribution would be polarized, impacting the molecule's reactivity. DFT calculations can quantify these effects, providing a detailed picture of the molecule's electronic landscape and stability. researchgate.netdeakin.edu.au
Table 1: Predicted Impact of Substituents on the Electronic Properties of the Quinoline Ring in this compound
| Substituent | Position | Predicted Electronic Effect | Consequence for Reactivity |
|---|---|---|---|
| Bromine | 5 | Electron-withdrawing (inductive), weak electron-donating (resonance) | Modulates the nucleophilicity and electrophilicity of the ring |
This table is a representation of expected effects based on general chemical principles and DFT studies on related compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their UV-Vis absorption spectra. rsc.orgresearchgate.netuci.edu For this compound, TD-DFT calculations can predict the vertical excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., π → π* or n → π*). researchgate.netnih.gov
Molecular Orbital Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule.
In substituted quinolines, the distribution of HOMO and LUMO is spread across the aromatic system. rsc.org For this compound, the HOMO is expected to be localized primarily on the quinoline ring, with some contribution from the methyl group, reflecting its electron-donating character. The LUMO, on the other hand, would likely be distributed over the entire quinoline system, acting as the electron-accepting orbital. rsc.orgresearchgate.net
The energies of the HOMO and LUMO are indicative of the molecule's ability to donate and accept electrons, respectively. A higher HOMO energy suggests a greater ease of donating electrons, while a lower LUMO energy indicates a greater ease of accepting electrons. The specific energies for this compound would be determined by the combined electronic effects of the bromo and methyl substituents.
The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and kinetic stability of a molecule. researchgate.netscirp.org A smaller energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, often corresponding to higher chemical reactivity and a red shift in the absorption spectrum. Conversely, a larger energy gap suggests greater stability and lower reactivity. researchgate.net
For this compound, the HOMO-LUMO gap would be a key determinant of its photophysical properties. DFT calculations on related quinoline derivatives can provide an estimate of this energy gap. rsc.orgscirp.org
Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Quinolines from DFT Studies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Quinoline | -6.646 | -1.816 | 4.83 |
| 2-Styryl quinoline derivative (M1) | -5.8 | -2.0 | 3.8 |
| 2-Styryl quinoline derivative (M2) | -5.7 | -2.0 | 3.7 |
Data sourced from studies on quinoline and its derivatives to illustrate typical values. scirp.orgthesciencein.org The values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map displays regions of negative potential (in red), which are susceptible to electrophilic attack, and regions of positive potential (in blue), which are prone to nucleophilic attack.
For this compound, the MEP surface would show a region of significant negative potential around the nitrogen atom of the quinoline ring, making it a primary site for electrophilic attack and protonation. The regions around the bromine atom would exhibit both positive and negative potentials, reflecting the concept of a "sigma-hole" where the electrostatic potential along the C-Br bond axis can be positive, making it a site for halogen bonding. nih.gov The aromatic rings will also have regions of varying potential, influenced by the substituents. The methyl group would enhance the negative potential of the ring it is attached to, while the bromine atom would have a more complex influence. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding and the interactions between different parts of a molecule. researchgate.net This technique provides a localized, intuitive representation of the electron density, translating complex wavefunction information into a familiar Lewis structure language of bonds, lone pairs, and delocalization effects. wikipedia.orgq-chem.com NBO analysis examines the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, quantifying their significance through second-order perturbation theory to calculate stabilization energy, E(2). wisc.edu Higher E(2) values indicate stronger interactions, reflecting greater electron delocalization from the idealized Lewis structure. wisc.edu
Furthermore, the substituents on the quinoline core—the bromine atom at position 5 and the methyl group at position 4—introduce additional interactions. The lone pairs on the bromine atom can act as donors, potentially delocalizing into adjacent antibonding orbitals of the quinoline ring. Conversely, the C-H bonding orbitals of the methyl group can donate electron density to neighboring empty orbitals. These interactions, while weaker than the primary π-delocalization, play a crucial role in fine-tuning the molecule's electronic structure and reactivity.
Below is an illustrative table of potential donor-acceptor interactions and their hypothetical stabilization energies for this compound, as would be determined by an NBO analysis.
Table 1: Illustrative NBO Analysis of this compound This table presents hypothetical data for illustrative purposes.
| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Type of Interaction |
|---|---|---|---|
| π(C1-C2) (1.98e) | π*(C3-C4) (0.03e) | 20.5 | π → π* (Intra-ring delocalization) |
| π(C7-C8) (1.97e) | π*(C5-C6) (0.04e) | 18.2 | π → π* (Intra-ring delocalization) |
| LP(2) N (1.96e) | π*(C1-C9) (0.03e) | 5.8 | n → π* (Lone pair delocalization) |
| LP(3) Br (1.98e) | σ*(C5-C6) (0.02e) | 2.1 | n → σ* (Halogen interaction) |
Molecular Docking and Dynamics Simulations in Biological Systems
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. researchgate.netsamipubco.com This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinity and mode of interaction with a specific biological target. semanticscholar.org The process involves sampling a vast number of possible conformations of the ligand within the protein's active site and using a scoring function to estimate the binding energy, often expressed in kcal/mol. samipubco.com A more negative score typically indicates a stronger, more favorable binding interaction.
For this compound, molecular docking could be employed to explore its potential as an inhibitor for various protein targets, such as kinases, which are common targets for quinoline-based compounds. researchgate.net The docking simulation would predict the binding pose of this compound in the active site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and halogen bonds with specific amino acid residues. The bromine atom, for instance, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity. The methyl group and the aromatic quinoline core would likely engage in hydrophobic and π-stacking interactions.
The following table provides a hypothetical example of docking results for this compound against a generic protein kinase.
Table 2: Illustrative Molecular Docking Results for this compound This table presents hypothetical data for illustrative purposes.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Protein Kinase A | -8.5 | Val 57, Leu 165 | Hydrophobic |
| Lys 72 | Hydrogen Bond (with N of quinoline) | ||
| Phe 170 | π-π Stacking |
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. nih.gov MD simulations are used to assess the stability of the docked complex and to observe the conformational changes that may occur upon ligand binding. samipubco.com By simulating the complex in a realistic environment (e.g., in water at a specific temperature and pressure) for a set period (often nanoseconds), researchers can validate the docking results and gain deeper insights into the binding dynamics.
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico pharmacokinetic (ADME: Absorption, Distribution, Metabolism, and Excretion) profiling uses computational models to predict a molecule's behavior in the body. nih.govnih.gov This early-stage assessment helps identify compounds with potentially favorable drug-like properties, reducing the likelihood of late-stage failures in drug development. rootspress.org
The oral bioavailability of a drug is heavily influenced by its ability to be absorbed through the intestinal wall. nih.gov Computational models predict Human Intestinal Absorption (HIA) based on physicochemical properties. bohrium.comnih.gov Key descriptors include lipophilicity (logP), molecular weight (MW), topological polar surface area (TPSA), and the number of rotatable bonds. nih.gov
Several rule-based filters are used to assess "drug-likeness." Lipinski's Rule of Five, for example, suggests that poor absorption is likely when a compound violates more than one of the following: MW ≤ 500 Da, logP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Veber's rules focus on molecular flexibility and polarity, suggesting good oral bioavailability is more likely for compounds with ≤ 10 rotatable bonds and a TPSA ≤ 140 Ų.
For this compound, these properties can be calculated to predict its potential for oral absorption.
Table 3: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Drug-Likeness Rule/Interpretation |
|---|---|---|
| Molecular Formula | C₁₀H₈BrN | - |
| Molecular Weight | 222.08 g/mol | Complies with Lipinski's rule (≤ 500) |
| XLogP3 | 3.1 | Complies with Lipinski's rule (≤ 5) |
| H-Bond Donors | 0 | Complies with Lipinski's rule (≤ 5) |
| H-Bond Acceptors | 1 | Complies with Lipinski's rule (≤ 10) |
| Rotatable Bonds | 0 | Complies with Veber's rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | Complies with Veber's rule (≤ 140); suggests good cell permeability |
| Human Intestinal Absorption (HIA) | High (Predicted) | Favorable for oral administration |
Based on these calculated parameters, this compound shows a promising profile for oral absorption. It does not violate any of Lipinski's rules, and its low TPSA and lack of rotatable bonds are indicative of good membrane permeability and oral bioavailability.
The Blood-Brain Barrier (BBB) is a highly selective membrane that protects the central nervous system (CNS) from circulating substances. nih.gov For drugs targeting the CNS, penetration of the BBB is essential, while for peripherally acting drugs, it is undesirable. nih.gov In silico models predict BBB permeability based on molecular properties. frontiersin.orgarxiv.org Generally, compounds with lower molecular weight, lower TPSA (typically < 90 Ų), and moderate lipophilicity are more likely to cross the BBB. researchgate.net
A widely used predictive tool is the "BOILED-Egg" model, which plots TPSA versus WLOGP (a measure of lipophilicity). nih.gov This plot delineates regions for high BBB permeation and high intestinal absorption. Based on its calculated TPSA (12.89 Ų) and XLogP3 (3.1), this compound is predicted to be capable of passively crossing the Blood-Brain Barrier. This suggests the compound has the potential to be active in the central nervous system.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
Medicinal Chemistry and Biological Activity of 5 Bromo 4 Methylquinoline and Its Derivatives
Quinoline (B57606) Scaffold in Contemporary Drug Discovery and Design
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its presence in numerous natural products with significant biological activities, such as quinine, has inspired the development of a vast library of synthetic quinoline-based compounds. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. biointerfaceresearch.com The synthetic versatility of the quinoline ring system allows for extensive structural modifications, enabling chemists to fine-tune the pharmacological properties of the resulting derivatives to achieve desired therapeutic outcomes. nih.gov
Concept of Privileged Structures in the Context of Quinoline-Based Therapeutics
The quinoline nucleus is frequently described as a "privileged structure" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The quinoline scaffold's ability to serve as a versatile template for diverse receptor and enzyme inhibitors validates its privileged status. This promiscuity is not random but is attributed to the scaffold's specific arrangement of hydrogen bond donors and acceptors, aromatic regions for π-π stacking, and a rigid framework that can be appropriately decorated with various functional groups to target specific binding pockets. The result is a wide array of approved drugs and clinical candidates for various diseases, all built upon the foundational quinoline ring system.
Fragment-Based Drug Discovery (FBDD) Strategies Employing Quinoline Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. frontiersin.org This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. nih.gov The quinoline core is an ideal candidate for inclusion in fragment libraries due to its favorable physicochemical properties and its prevalence in known bioactive molecules.
Once a quinoline fragment is identified as a "hit," its weak binding affinity can be progressively improved through structure-guided growth strategies. This can involve "fragment growing," where chemical extensions are added to the core to engage with nearby binding pockets, or "fragment linking," where two or more fragments that bind to adjacent sites are connected. nih.gov For instance, isoquinoline, a structural isomer of quinoline, has been successfully used as a template in FBDD to develop kinase inhibitors by merging hit fragments identified at different positions of the ring. researchoutreach.org This strategy allows for the rapid optimization of potency and selectivity. researchoutreach.org
Application of De Novo Molecular Design for Novel Quinoline Scaffolds
De novo design involves the computational construction of novel molecules with desired properties, often tailored to fit the three-dimensional structure of a specific biological target. The quinoline scaffold serves as an excellent starting point or building block in de novo design algorithms. Computational methods can explore vast chemical space by decorating the quinoline core with a multitude of substituents and predict their binding affinities and ADME (absorption, distribution, metabolism, and excretion) properties.
This approach has been utilized to design novel quinoline-based inhibitors for various targets, including enzymes like EGFR/HER-2 in cancer therapy. rsc.org By analyzing the structure-activity relationships of known inhibitors, computational models can generate novel quinoline derivatives with optimized interactions within the target's active site, leading to the synthesis of compounds with enhanced potency and selectivity. mdpi.com
Structure-Activity Relationship (SAR) Studies of 5-Bromo-4-methylquinoline Derivatives
While specific and extensive research on the biological activities of this compound is limited, a substantial body of literature on substituted quinolines allows for the extrapolation of its likely structure-activity relationships. The biological profile of this compound is determined by the interplay of its core quinoline scaffold and the electronic and steric effects of the bromo and methyl substituents at the C-5 and C-4 positions, respectively.
Influence of Halogenation and Methyl Substitution on Biological Activity
The introduction of halogen atoms, such as bromine, into the quinoline ring is a common strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions.
The position of the bromine atom is critical. For instance, studies on highly brominated quinolines have shown that the presence of bromine at the C-5 and C-7 positions can lead to significant inhibition of cancer cell proliferation. nih.gov Specifically, 6-Bromo-5-nitroquinoline (B1267105) has demonstrated notable antiproliferative and apoptotic effects in various cancer cell lines. nih.gov The bromo group at the C-5 position in this compound is therefore expected to enhance its lipophilicity, potentially improving its ability to cross cellular membranes. This substitution can also introduce the possibility of halogen bonding, a specific non-covalent interaction that can contribute to target binding affinity.
The methyl group at the C-4 position also plays a crucial role. Methyl substitution can influence the molecule's conformation and steric interactions within a binding site. Depending on the target, a methyl group can either enhance activity by occupying a hydrophobic pocket or decrease it due to steric hindrance. In some quinoline series, a methyl group at certain positions has been shown to direct C-H bond activation to other specific positions on the ring, influencing further functionalization and activity. acs.org
Table 1: Predicted Influence of Substituents on Quinoline Activity This table is generated based on general principles of medicinal chemistry and SAR of related quinoline compounds.
| Substituent | Position | Predicted Effect on Physicochemical Properties | Potential Impact on Biological Activity |
|---|---|---|---|
| Bromo | C-5 | Increases lipophilicity, electron-withdrawing | Enhanced membrane permeability, potential for halogen bonding, altered metabolic profile |
Impact of Positional Isomerism on Pharmacological Profiles and Selectivity
The specific placement of substituents on the quinoline scaffold, known as positional isomerism, has a profound impact on the resulting pharmacological profile and target selectivity. Even a minor shift in the position of a functional group can dramatically alter the way a molecule interacts with its biological target.
For example, in the development of antimicrobial quinolines, it has been observed that substitution at the C-5 position often leads to enhanced bioactivity. researchgate.net The presence of a halogen at this position is frequently associated with promising antibacterial and antifungal properties. researchgate.net Conversely, moving the same substituent to a different position can lead to a significant loss of activity or a switch to a different pharmacological effect.
Studies on anticancer quinolines have also highlighted the importance of the substitution pattern. For example, some research has indicated that methyl substitution at the C-5 position of certain quinoline derivatives results in more potent activity against cancer cells compared to C-6 substituted analogues. The selectivity of quinoline derivatives for different biological targets is also highly dependent on the isomeric substitution pattern. A particular arrangement of substituents might be optimal for inhibiting one enzyme, while a different arrangement could lead to potent activity against a completely different target. This principle is fundamental to the design of selective drugs, where the goal is to maximize on-target activity while minimizing off-target effects. Therefore, the specific 5-bromo-4-methyl substitution pattern of the title compound is expected to confer a unique pharmacological profile that would differ significantly from other brominated or methylated quinoline isomers.
Table 2: Illustrative SAR of Substituted Quinolines from Literature This table presents examples from published research to illustrate the principles of SAR for the quinoline scaffold.
| Compound Class | Substitution Pattern | Observed Biological Activity | Reference |
|---|---|---|---|
| Bromoquinolines | Bromine at C-5 and C-7 | Significant inhibition of cancer cell proliferation | nih.gov |
| Bromo-nitroquinolines | 6-Bromo-5-nitro | Antiproliferative and apoptotic effects | nih.gov |
Correlation Between Functional Groups and Bioactivity
The biological activity of this compound derivatives is intricately linked to the nature and position of their functional groups. The core this compound structure itself provides a foundational level of activity, which is then modulated by the addition of other substituents. While comprehensive structure-activity relationship (SAR) studies focusing exclusively on a wide range of this compound derivatives are not extensively documented in publicly available research, principles can be drawn from studies on related quinoline compounds.
For instance, in a study on various substituted quinolines, a derivative, 6-bromo-5-nitroquinoline, demonstrated significant antiproliferative activity against several cancer cell lines. nih.gov This suggests that the presence and interplay of both a bromine atom and a nitro group on the quinoline ring can contribute to potent cytotoxic effects. nih.gov While this compound is a structural isomer of a nitro-substituted this compound derivative, it highlights the potential impact of electron-withdrawing groups on the bioactivity of bromoquinolines.
The introduction of different functional groups at various positions on the this compound scaffold can influence its physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance. These properties, in turn, govern the molecule's ability to interact with biological targets. For example, the addition of a carbonitrile group to a related 5-bromo-4-chloro-8-methylquinoline (B1518625) was noted to enhance its reactivity and potential for biological applications. smolecule.com
It is a general principle in medicinal chemistry that the nature of substituents dictates the specific biological interactions. For example, the addition of basic side chains can enhance interactions with acidic residues in protein targets, while lipophilic groups can improve membrane permeability. The precise correlation of such functional groups with the bioactivity of this compound derivatives remains an area for more extensive investigation.
Table 1: Correlation of Functional Groups with Bioactivity in Selected Bromoquinoline Derivatives
| Compound | Key Functional Groups | Observed Bioactivity |
| 6-Bromo-5-nitroquinoline | Bromo, Nitro | Antiproliferative activity against cancer cell lines. nih.gov |
| 5-Bromo-4-chloro-8-methylquinoline-3-carbonitrile (B1370962) | Bromo, Chloro, Carbonitrile | Potential for enzyme inhibition and DNA interaction. smolecule.com |
Mechanistic Studies of Biological Action
The biological effects of this compound derivatives are underpinned by their interactions with various cellular components and their interference with key biological processes.
Derivatives of this compound have been shown to exert their effects through the inhibition of various enzymes crucial for cellular function.
DNA Gyrase: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.govnih.govmdpi.comtargetmol.com These compounds typically function by stabilizing the covalent complex between DNA gyrase and the cleaved DNA, which leads to a blockage of DNA replication and ultimately bacterial cell death. researchgate.net While specific studies on this compound derivatives are limited, the general mechanism of quinolone-based DNA gyrase inhibitors provides a strong rationale for their antibacterial potential. nih.govnih.govmdpi.comtargetmol.com
BET Bromodomains: The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a critical role in the regulation of gene transcription. nih.govnih.govmdpi.com Inhibition of BET proteins, particularly BRD4, has emerged as a promising strategy in cancer therapy. nih.gov Tetrahydroquinoline analogs have been developed as selective inhibitors of the second bromodomain (BD2) of BET proteins. nih.gov Although these are structurally distinct from this compound, they demonstrate that the broader quinoline scaffold can be adapted to target these important epigenetic regulators.
Dihydroorotate Dehydrogenase (DHODH), Sirtuin 6 (SIRT6), and Lanosterol (B1674476) 14α-Demethylase: While there is extensive research on the inhibition of these enzymes by various small molecules, direct evidence of inhibition by this compound derivatives is not prominently available in the current scientific literature. However, the general propensity for quinoline derivatives to act as enzyme inhibitors suggests that these targets could be explored in future studies. For instance, quercetin, a plant flavonoid, has been shown to modulate SIRT6 activity. researchgate.netnih.gov Lanosterol 14α-demethylase is a key enzyme in sterol biosynthesis and a target for antifungal agents. wikipedia.orgnih.gov
A derivative, 5-bromo-4-chloro-8-methylquinoline-3-carbonitrile, has been noted for its potential to inhibit specific enzymes that are crucial for various cellular processes, which could lead to antimicrobial or anticancer effects. smolecule.com
The interaction of this compound derivatives with DNA and proteins is a key aspect of their mechanism of action.
DNA: Certain quinoline-based compounds are known to interact with DNA, primarily through intercalation. biorxiv.org This process involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. Such intercalation can disrupt the normal structure and function of DNA, leading to inhibition of DNA replication and transcription. smolecule.com For instance, a derivative, 5-bromo-4-chloro-8-methylquinoline-3-carbonitrile, has been suggested to intercalate into DNA strands, thereby disrupting these critical cellular processes. smolecule.com
Proteins: Beyond enzyme inhibition, this compound derivatives can bind to other proteins, modulating their function. The nature of these interactions is dependent on the specific protein and the functional groups present on the quinoline derivative. These interactions can be driven by a combination of hydrophobic interactions, hydrogen bonding, and electrostatic forces.
Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction is a key mechanism of action for many anticancer drugs. nih.govnih.gov Several quinoline derivatives have been shown to induce apoptosis in cancer cells. nih.gov
For example, 6-bromo-5-nitroquinoline has been identified as having the potential to cause cancer cell death through apoptosis. nih.gov The induction of apoptosis by quinoline derivatives can proceed through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. nih.gov The intrinsic pathway is often triggered by cellular stress, such as DNA damage, and involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspases like caspase-3. nih.govnih.gov The extrinsic pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8. nih.gov
While the specific apoptotic pathways triggered by this compound derivatives require further detailed investigation, the pro-apoptotic activity of related bromoquinoline compounds suggests this is a likely and significant mechanism of their anticancer effects.
As a consequence of their ability to interact with DNA and inhibit key enzymes, this compound derivatives can disrupt the fundamental processes of DNA replication and transcription.
The intercalation of these compounds into the DNA helix can create a physical barrier that impedes the progression of DNA and RNA polymerases, thereby halting the synthesis of new DNA and RNA molecules. smolecule.com This mechanism is supported by the observation that 5-bromo-4-chloro-8-methylquinoline-3-carbonitrile can disrupt replication and transcription processes through DNA intercalation. smolecule.com Furthermore, the inhibition of enzymes like DNA gyrase directly interferes with the topological requirements of DNA for replication and transcription in bacteria. mdpi.comtargetmol.comresearchgate.net In eukaryotic cells, the inhibition of proteins like BET bromodomains can lead to a downregulation of the transcription of key oncogenes, such as c-MYC. nih.gov
Table 2: Mechanistic Actions of this compound Derivatives and Related Compounds
| Mechanism | Target/Process | Description |
| Enzyme Inhibition | DNA Gyrase | Inhibition of bacterial DNA replication. nih.govnih.govmdpi.comtargetmol.com |
| BET Bromodomains | Downregulation of oncogene transcription. nih.govnih.gov | |
| Interaction with Macromolecules | DNA Intercalation | Disruption of DNA replication and transcription. smolecule.combiorxiv.org |
| Cellular Processes | Apoptosis Induction | Programmed cell death in cancer cells. nih.gov |
| Disruption of Replication and Transcription | Halting of DNA and RNA synthesis. smolecule.com |
Therapeutic Potential and Pharmacological Applications of this compound Derivatives
The diverse biological activities of this compound derivatives translate into a promising therapeutic potential across several pharmacological applications.
Anticancer Agents: The antiproliferative and pro-apoptotic effects of bromoquinoline derivatives make them potential candidates for the development of new anticancer therapies. nih.gov Their ability to induce apoptosis in cancer cells, as seen with 6-bromo-5-nitroquinoline, suggests they could be effective against various tumor types. nih.gov Furthermore, the potential for derivatives to inhibit BET bromodomains offers a pathway to target the epigenetic drivers of cancer. nih.govnih.gov
Antimicrobial Agents: The well-established activity of quinolones against bacterial DNA gyrase positions this compound derivatives as potential antibacterial agents. nih.govnih.govmdpi.comtargetmol.com The development of new antibiotics is a critical area of research due to the rise of antibiotic resistance, and quinoline-based compounds continue to be a valuable scaffold for this purpose.
Antiviral and Antifungal Potential: The broader quinoline class of compounds has also been investigated for antiviral and antifungal activities. nih.gov The inhibition of enzymes like lanosterol 14α-demethylase is a key strategy for antifungal drug development, and while not yet demonstrated for this compound derivatives, it represents a potential avenue for future research. wikipedia.orgnih.gov
Anticancer Agents
Derivatives of the bromo-quinoline scaffold have been investigated for their potential as anticancer agents, with research focusing on their ability to inhibit the growth of various cancer cell lines.
Several studies have demonstrated the cytotoxic effects of bromo-quinoline derivatives against a range of human cancer cell lines. For instance, compounds such as 5,7-Dibromo-8-hydroxyquinoline have shown potent antiproliferative activity against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines, with IC50 values ranging from 6.7 to 25.6 µg/mL. gelisim.edu.tr Another derivative, 5-Bromo-6,8-dimethoxy-quinoline, exhibited significant cytotoxicity against a panel of cancer cells including HT29 (colon), A549 (lung), Hep3B (hepatocellular), HeLa (cervical), and MCF-7 (breast). neuroquantology.com
Furthermore, 6-Bromo-5-nitroquinoline has been identified as having noteworthy antiproliferative activity against HT29, HeLa, and C6 cell lines when compared to the standard chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). nih.gov The pro-apoptotic activity of 6-Bromo-5-nitroquinoline suggests its potential to induce programmed cell death in cancer cells. nih.gov In contrast, some modifications can lead to reduced activity; a quinoline derivative featuring a bromo-substituted chalcone (B49325) moiety (compound 3e) displayed low cytotoxic activity across numerous cell lines. nih.gov
Table 1: In Vitro Cytotoxicity of Bromo-Quinoline Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 5,7-Dibromo-8-hydroxyquinoline | C6 (Rat Brain Tumor) | 6.7 - 25.6 µg/mL | gelisim.edu.tr |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (Cervical Carcinoma) | 6.7 - 25.6 µg/mL | gelisim.edu.tr |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (Colon Carcinoma) | 6.7 - 25.6 µg/mL | gelisim.edu.tr |
| 5-Bromo-6,8-dimethoxy-quinoline | MCF-7 (Breast Cancer) | Potent Cytotoxicity | neuroquantology.com |
| 5-Bromo-6,8-dimethoxy-quinoline | Hep3B (Hepatocellular Carcinoma) | Potent Cytotoxicity | neuroquantology.com |
| 6-Bromo-5-nitroquinoline | HT29 (Colon Carcinoma) | High Antiproliferative Activity | nih.gov |
While in vitro studies are plentiful, in vivo data for bromo-quinoline derivatives specifically are less common in the reviewed literature. However, the broader class of quinoline derivatives has shown promise in animal models. For example, a novel quinoline derivative, compound 91b1, was evaluated in a xenograft model using athymic nude mice implanted with KYSE450 esophageal cancer cells. mdpi.com The study found that this compound significantly inhibited tumor growth in the mice at a dose of 50 mg/kg compared to the vehicle control group, demonstrating a strong anticancer effect in a living organism. mdpi.commadridge.org These findings suggest the potential of the quinoline scaffold for in vivo efficacy, warranting further investigation of bromo-substituted analogues in similar preclinical models.
The potential for this compound derivatives to act as chemosensitizers, enhancing the efficacy of existing chemotherapeutic drugs, is an area that requires further investigation. Based on the available scientific literature, there is limited specific research into the role of these particular compounds in sensitizing cancer cells to conventional treatments.
Antimicrobial Agents
The quinoline core is also a well-established pharmacophore in the development of antimicrobial agents. Bromo-substituted derivatives have been evaluated for both antibacterial and antifungal properties.
Quinoline derivatives have demonstrated a broad spectrum of antibacterial activity. Studies on quinoline-2-one Schiff-base hybrids showed that certain chlorinated derivatives were highly effective against the Gram-positive bacterium Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.018 to 0.061 µg/mL. nih.gov Another derivative from this class (compound 6c) showed potent activity against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with a MIC of 0.75 µg/mL. nih.gov
The activity is not limited to Gram-positive bacteria. A series of quinoline derivatives showed excellent antibacterial activity against the Gram-negative bacterium Escherichia coli, with MIC values reported between 3.125 and 6.25 nmol/mL, surpassing the efficacy of reference drugs like amoxicillin (B794) and ciprofloxacin (B1669076) in that study. biointerfaceresearch.com Additionally, certain quinolinequinones have shown particular potency against Gram-positive strains, with MIC values against Staphylococcus epidermidis as low as 1.22 μg/mL. nih.gov
Table 2: Antibacterial Activity of Quinoline Derivatives
| Compound Class | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoline-2-one derivative (6c) | MRSA (Gram-positive) | 0.75 µg/mL | nih.gov |
| Quinoline-2-one derivative (6c) | VRE (Gram-positive) | 0.75 µg/mL | nih.gov |
| Quinolinequinones (QQ1, QQ2, etc.) | S. epidermidis (Gram-positive) | 1.22 µg/mL | nih.gov |
| Quinoline derivatives (58-62) | E. coli (Gram-negative) | 3.125 - 6.25 nmol/mL | biointerfaceresearch.com |
Derivatives containing a 4-bromo-quinoline core have shown significant promise as antifungal agents. A study on a series of synthetic dimethyl-4-bromo-1-(substituted benzoyl) pyrrolo[1,2-a] quinoline-2,3-dicarboxylates revealed potent inhibitory activity against the pathogenic fungus Candida albicans. nih.gov Several of these derivatives (compounds BQ-06, 07, and 08) exhibited a very low MIC of 0.4 µg/mL, which was considerably more potent than the standard antifungal drug fluconazole (B54011) (MIC of 30 µg/mL) used in the same study. nih.gov
Other related structures have also been found to be effective. 6-bromo-4-ethoxyethylthio quinazoline (B50416) was tested against various plant pathogenic fungi and demonstrated high antifungal activity, with EC50 values ranging from 17.47 to 70.79 μg/mL. researchgate.net Furthermore, certain quinolinequinones (compounds QQ7 and QQ8) showed a profound effect against C. albicans, with a MIC value of 4.88 μg/mL, which was equivalent to the reference drug clotrimazole. nih.gov
Table 3: Antifungal Activity of Bromo-Quinoline Derivatives
| Compound | Fungal Strain | Activity (MIC) | Reference |
|---|---|---|---|
| 4-Bromo-pyrrolo[1,2-a]quinoline (BQ-06) | Candida albicans | 0.4 µg/mL | nih.gov |
| 4-Bromo-pyrrolo[1,2-a]quinoline (BQ-07) | Candida albicans | 0.4 µg/mL | nih.gov |
| 4-Bromo-pyrrolo[1,2-a]quinoline (BQ-08) | Candida albicans | 0.4 µg/mL | nih.gov |
| 4-Bromo-pyrrolo[1,2-a]quinoline (BQ-01, 03, 05) | Candida albicans | 0.8 µg/mL | nih.gov |
| Quinolinequinone (QQ7, QQ8) | Candida albicans | 4.88 µg/mL | nih.gov |
Minimum Inhibitory Concentration (MIC) Determination
The antimicrobial potential of quinoline derivatives has been evaluated against various pathogens, with researchers determining their Minimum Inhibitory Concentration (MIC) to quantify their efficacy. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov
Studies on novel quinoline derivatives have demonstrated significant antibacterial and antifungal activities. For instance, a series of newly synthesized furochromone derivatives incorporating a quinoline moiety were tested for their in vitro antimicrobial properties. researchgate.net Several of these compounds exhibited potent activity, with MIC values comparable to the standard drug cefotaxime (B1668864) sodium, which has an MIC range of 1-4 μmol/mL. researchgate.net
In another study, certain 1,2,4-triazole (B32235) derivatives containing a quinoline scaffold showed strong antibacterial effects against both Gram-positive (S. aureus, B. subtilis, M. luteus) and Gram-negative (E. coli, P. aeruginosa) bacteria, with MICs ranging from 5±0.03 to 18±0.02 μM. researchgate.net Some of these compounds also displayed potent antifungal activity against A. flavus and M. gypsuem, with MIC values of 10±0.02 and 11±0.01 μM, respectively, which were comparable to the standard antifungal drug Itraconazole. researchgate.net
The following table summarizes the MIC values for some quinoline derivatives against Staphylococcus aureus.
| Compound | MIC (μg/mL) against S. aureus |
| 5c | 15.62 |
| 5k | 15.62 |
| 5n | 15.62 |
| 5j | 7.81 |
| Ciprofloxacin (Standard) | 15.62 |
| Data from a study on quinoline derivatives, showing the potent activity of compound 5j. researchgate.net |
Antimalarial and Anti-Parasitic Activity
The quinoline ring is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and primaquine (B1584692) being historically significant in the treatment of malaria. scientiaplena.org.br Research continues to explore new quinoline derivatives to combat drug-resistant strains of the Plasmodium parasite. nih.govsemanticscholar.org
A newly synthesized 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative demonstrated potent antimalarial activity against the Plasmodium falciparum 3D7 strain, with an IC50 value of 0.62 µg/mL. scientiaplena.org.br Furthermore, in silico analysis of this compound indicated a favorable bioavailability score of 0.55, suggesting good drug-like properties. scientiaplena.org.br In other research, certain 4-aminoquinoline (B48711) derivatives have shown the ability to completely inhibit parasite growth in mice models, with some of the treated mice being completely cured. scientiaplena.org.br The mechanism of action for many 4-aminoquinoline derivatives is believed to involve the inhibition of heme polymerization within the parasite. mdpi.complos.org
Beyond malaria, quinoline derivatives have also been investigated for their activity against other parasites, such as Leishmania. Synthetic analogs of the naturally occurring quinolone alkaloid N-methyl-8-methoxyflindersin have shown effectiveness against both promastigote and amastigote forms of Leishmania (Viannia) panamensis. plos.org
Anti-inflammatory and Analgesic Properties
Several studies have highlighted the potential of quinoline derivatives as anti-inflammatory and analgesic agents. researchgate.netnih.gov New 4-anilinoquinoline-3-carboxylic acids and related esters have been synthesized and tested for these properties. researchgate.net Some of these derivatives exhibited significant anti-inflammatory activity, comparable to the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin. researchgate.net
In a separate study, newly synthesized quinoline derivatives were evaluated for their anti-inflammatory and analgesic activities using carrageenan-induced paw edema and writhing assays. nih.gov The results indicated that a majority of the tested compounds possessed both analgesic and anti-inflammatory effects, with some showing efficacy comparable to diclofenac (B195802) sodium, another potent NSAID. nih.gov
Antiviral and Anti-HIV Activities
The quinoline scaffold has been explored for the development of antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). A series of quinoline derivatives were designed and synthesized as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Molecular docking studies suggested that these compounds could bind to the allosteric site of the HIV reverse transcriptase enzyme. researchgate.net One of the synthesized compounds, 5-hydroxy-N-(4-methyl-2-oxo-1,2-dihydroquinolin-8-yl) thiophene-2-sulfonamide, demonstrated prudent anti-HIV activity against both HIV-1 and HIV-2. researchgate.net
In the broader context of antiviral research, isoquinoline-based derivatives have been investigated as CXCR4 antagonists. mdpi.com CXCR4 is a key coreceptor for the entry of T-tropic HIV into T-lymphocytes. mdpi.com The development of small-molecule CXCR4 antagonists is an active area of research for anti-HIV therapies. mdpi.com
Other Investigated Biological Activities (e.g., Antioxidant, Anticonvulsant, Antileishmanial, Antiasthma)
The versatility of the quinoline scaffold has led to the investigation of its derivatives for a variety of other biological activities.
Antioxidant Activity: Several quinoline derivatives have been shown to possess antioxidant properties. researchgate.net The antioxidant capacity is often attributed to the ability of these compounds to scavenge free radicals. ui.ac.id The modification of isatin (B1672199) to produce quinoline-4-carboxylic acid derivatives, for example, has been shown to result in compounds with better inhibitory effects against the DPPH radical compared to the parent isatin. ui.ac.id
Anticonvulsant Activity: Research into novel anticonvulsant drugs has included the synthesis and evaluation of various quinoline derivatives. A series of 5-phenyl- researchgate.netscientiaplena.org.brmdpi.com-triazolo[4,3-a]quinoline derivatives were synthesized and evaluated using the maximal electroshock (MES) test. nih.gov One of the most potent compounds in this series, 7-hexyloxy-5-phenyl- researchgate.netscientiaplena.org.brmdpi.com-triazolo[4,3-a]quinoline, exhibited a significantly higher protective index than the reference drug phenytoin. nih.gov
Antileishmanial Activity: As briefly mentioned in section 6.4.3, quinoline derivatives have shown promise as antileishmanial agents. Various quinoline-4-carboxylic acids have been synthesized and evaluated for their in vitro activity against Leishmania promastigotes. semanticscholar.org Synthetic analogs of naturally occurring quinoline alkaloids have also been shown to be effective against intracellular promastigotes and amastigotes of Leishmania. plos.org
Antiasthma Activity: While research on the antiasthma properties of this compound specifically is not readily available, the broader field of medicinal chemistry continues to explore novel compounds for the treatment of asthma and other inflammatory airway diseases.
Preclinical Pharmacological Evaluation and Bioavailability Studies
The successful development of a new therapeutic agent depends not only on its biological activity but also on its pharmacological properties, including its bioavailability.
Assessment of Oral Bioavailability
Oral bioavailability, which is the fraction of an orally administered drug that reaches the systemic circulation unchanged, is a critical parameter in drug development. While specific oral bioavailability data for this compound is not available in the reviewed literature, in silico methods are often employed in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds.
For instance, an in silico ADME analysis of a potent antimalarial 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative revealed a favorable bioavailability score of 0.55 and compliance with major drug-likeness rules, such as Lipinski's and Veber's rules. scientiaplena.org.br Such computational predictions help in prioritizing compounds for further preclinical development, including in vivo pharmacokinetic and bioavailability studies in animal models.
Microsomal Stability Studies for Metabolic Fate Prediction
The metabolic stability of a potential drug candidate is a critical parameter assessed during early drug discovery, as it influences pharmacokinetic properties such as half-life and oral bioavailability. Microsomal stability assays are standard in vitro tools used to predict the metabolic fate of compounds by exposing them to liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. wuxiapptec.com
For this compound and its derivatives, these studies are crucial for predicting their metabolic clearance. The assay typically involves incubating the compound with liver microsomes (from human or other species) in the presence of the cofactor NADPH to initiate Phase I metabolic reactions. evotec.com The concentration of the parent compound is monitored over time using techniques like LC-MS/MS to determine its rate of disappearance. evotec.com From this data, key parameters such as the in vitro half-life (t½) and intrinsic clearance (Clint) are calculated. wuxiapptec.com
The metabolic fate of the quinoline scaffold is known to involve several pathways, with initial hydroxylation often occurring at position 2 to form a 2-quinolinone. researchgate.net Subsequent reactions can include the formation of dihydrodiols. nih.gov The substitution pattern on the quinoline ring significantly directs the metabolic process. In the case of this compound, the electronic properties and steric hindrance imparted by the bromo and methyl groups are expected to influence the sites of metabolic attack. The methyl group at position 4 may itself be a site for hydroxylation, leading to an alcohol metabolite. The electron-withdrawing nature of the bromine at position 5 could influence the electron density of the aromatic system, potentially altering the preferred sites of CYP-mediated oxidation on the ring.
By analyzing the metabolites formed during these assays, researchers can identify metabolically labile "soft spots" in the molecule. This information is invaluable for guiding synthetic chemistry efforts to design derivatives with improved metabolic stability, for instance, by blocking sites of rapid metabolism through chemical modification.
Table 1: Representative Data from a Microsomal Stability Assay for this compound This table presents hypothetical data for illustrative purposes.
| Compound | Species Microsome | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Predicted Metabolic Pathway |
|---|---|---|---|---|
| This compound | Human | 25 | 55 | Hydroxylation of the quinoline ring and methyl group |
| This compound | Rat | 18 | 78 | Hydroxylation, potential for N-oxidation |
| This compound | Mouse | 12 | 115 | Rapid hydroxylation |
Comparative In Vitro and In Vivo Biological Screening Models
To elucidate the therapeutic potential of this compound and its derivatives, a hierarchical and comparative screening approach employing both in vitro and in vivo models is essential. This strategy allows for the efficient identification of lead compounds and the characterization of their biological activity profiles.
In Vitro Screening Models:
The initial phase of biological evaluation involves screening against a panel of molecular targets or cell lines to identify potential therapeutic applications. Given the broad range of activities reported for quinoline derivatives, a diverse screening panel is appropriate. nih.gov
Anticancer Screening: The cytotoxicity of this compound derivatives would be evaluated against a panel of human cancer cell lines, such as COLO205 (colorectal adenocarcinoma), A498 (renal cell carcinoma), and H460 (non-small-cell lung cancer). mdpi.com The 50% inhibitory concentration (IC50) values are determined using assays like the MTT assay to quantify the compounds' antiproliferative effects. mdpi.com
Antimicrobial Screening: The compounds would be tested against a range of pathogenic microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). nih.gov The minimum inhibitory concentration (MIC) is determined to assess antibacterial potency. researchgate.netannexpublishers.com
In Vivo Biological Screening Models:
Compounds demonstrating promising activity in in vitro assays are advanced to in vivo models to assess their efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a whole-organism context.
Infection Models for Antimicrobial Activity: The in vivo antibacterial efficacy can be evaluated using models such as a murine thigh infection model. mdpi.com This model helps to establish the relationship between drug exposure and the reduction of bacterial burden in a specific tissue.
The comparative analysis of data from these different models is critical. A successful drug candidate should not only exhibit high potency in vitro (low IC50 or MIC) but also demonstrate significant efficacy and a favorable safety profile in subsequent in vivo studies.
Table 2: Illustrative Comparative Screening Data for a Derivative of this compound This table presents hypothetical data for illustrative purposes.
| Screening Model | Assay/Endpoint | Result |
|---|---|---|
| In Vitro Anticancer | H460 Cell Line IC50 (µM) | 0.89 |
| In Vitro Anticancer | COLO205 Cell Line IC50 (µM) | 1.52 |
| In Vitro Antibacterial | S. aureus MIC (µg/mL) | 12.5 |
| In Vivo Anticancer | H460 Mouse Xenograft (% Tumor Growth Inhibition) | 58% |
Lack of Research Data Precludes In-Depth Analysis of this compound's Advanced Applications
Despite a comprehensive search of scientific literature and chemical databases, there is a significant lack of available research data concerning the advanced applications of the chemical compound this compound. Specifically, detailed studies and findings required to populate an in-depth analysis of its role in coordination chemistry, metal complex formation, and material science are not present in the public domain.
The specific areas where information is absent include:
Coordination Chemistry and Metal Complex Formation: There are no published studies detailing the synthesis or structural characterization of this compound acting as a ligand in metal complexes. Consequently, information regarding ligand-metal interaction studies, stability constants, and the biological activity of any such potential complexes, including DNA cleavage or antimicrobial properties, is unavailable.
Material Science Applications: The exploration of this compound in material science appears to be an uninvestigated field. There is no literature on its potential use in organic semiconductors or light-emitting diodes (LEDs). Furthermore, no research could be found on its incorporation into polymer matrices to enhance material properties.
The PubChem database, a comprehensive resource for chemical information, currently lists no literature data for this compound. This lack of published research makes it impossible to provide a scientifically accurate and detailed article on its advanced applications as requested. While research exists for other brominated quinoline derivatives, this information cannot be extrapolated to this compound.
Advanced Applications and Future Research Directions for 5 Bromo 4 Methylquinoline
Material Science Applications
Applications as Precursors for Dyes and Pigments
The quinoline (B57606) nucleus is a well-established chromophore, and its derivatives are integral to the synthesis of various classes of dyes, including cyanine (B1664457) and azo dyes. The presence of the 4-methyl group (lepidine) in 5-Bromo-4-methylquinoline is particularly significant for the synthesis of cyanine dyes. nih.gov The methyl group is sufficiently acidic to be condensed with various electrophiles to form the polymethine chain that characterizes these dyes. nih.govnih.gov
Cyanine Dyes:
Cyanine dyes are valued for their sharp and intense absorption bands in the visible and near-infrared (NIR) regions. The synthesis of cyanine dyes from 4-methylquinoline (B147181) derivatives typically involves the quaternization of the quinoline nitrogen followed by the condensation of the activated 4-methyl group with a suitable aldehyde or another heterocyclic salt. nih.govacs.org For this compound, the synthetic route would likely involve the following steps:
Quaternization: Reaction of this compound with an alkylating agent (e.g., methyl iodide or ethyl iodide) to form the corresponding N-alkyl-5-bromo-4-methylquinolinium salt. This step increases the acidity of the 4-methyl protons.
Condensation: The resulting quinolinium salt can then be reacted with an appropriate electrophile, such as an orthoformate or another heterocyclic base containing a reactive methyl group, in the presence of a base like pyridine (B92270) or piperidine, to form the polymethine bridge.
The bromo substituent at the 5-position can serve multiple purposes. It can modulate the electronic properties of the resulting dye, potentially leading to a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. Furthermore, the bromine atom provides a reactive handle for post-synthetic modifications, allowing for the introduction of other functional groups through cross-coupling reactions to fine-tune the dye's properties or to attach it to other molecules.
Azo Dyes:
Azo dyes are characterized by the presence of one or more azo (–N=N–) groups linking aromatic rings. wikipedia.org These dyes are widely used in the textile and printing industries. wikipedia.org While the direct use of this compound in azo dye synthesis is not extensively documented, its chemical structure suggests potential pathways for its incorporation. Azo dyes are generally synthesized through a diazotization reaction of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. wikipedia.org Although this compound itself does not possess a primary amino group for diazotization, it could be chemically modified to include one. Alternatively, if functionalized with an activating group (like a hydroxyl or amino group), the this compound scaffold could act as the coupling component in an azo coupling reaction. The bromo and methyl groups would influence the final color and properties of the dye. For instance, disazo disperse dyes have been synthesized from 4-bromoaniline (B143363), indicating the utility of bromo-substituted aromatics in this class of dyes. iiste.orgiiste.org
| Dye Class | Potential Synthetic Route Involving this compound | Role of Substituents | Potential Applications |
| Cyanine Dyes | Quaternization of the nitrogen atom followed by condensation of the 4-methyl group. | The 4-methyl group is essential for forming the polymethine chain. The 5-bromo group can modulate the electronic properties and allow for further functionalization. | Fluorescent labels for biological imaging, sensitizers in photodynamic therapy, components in optical data storage. |
| Azo Dyes | Chemical modification to introduce an amino group for diazotization, or an activating group to act as a coupling component. | The bromo and methyl groups would influence the color and fastness properties of the resulting dye. | Textile dyeing, printing inks, pigments for plastics and coatings. |
Development of Hybrid Scaffolds Incorporating the this compound Moiety
The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug discovery to develop compounds with improved efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov The quinoline scaffold is a common component in such hybrids due to its wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. orientjchem.orgeurekaselect.combiointerfaceresearch.com
The 5-bromo substituent on this compound makes it an ideal building block for the synthesis of hybrid scaffolds through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions. wikipedia.orgwikipedia.org
Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. wikipedia.orgberkeley.eduorganic-chemistry.org The 5-bromo position of this compound can be readily coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce other bioactive moieties. nih.gov For example, coupling with a boronic acid derivative of another heterocyclic compound known for its pharmacological activity could yield a novel hybrid with dual action.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgyoutube.com The 5-bromo position of this compound can be coupled with various alkynes, providing a linear and rigid linker to another molecular entity. researchgate.netresearchgate.net This is particularly useful for designing molecules that can intercalate with DNA or bind to specific protein pockets.
The development of quinoline-based hybrids has shown promise in various therapeutic areas. For instance, quinoline-thiophene hybrids have been investigated as cytotoxic agents against cancer cell lines. orientjchem.org The flexibility of introducing diverse molecular fragments at the 5-position of this compound via these reliable coupling methods opens up a vast chemical space for the design of new therapeutic agents.
| Coupling Reaction | Reactant with this compound | Resulting Hybrid Scaffold Feature | Potential Therapeutic Target |
| Suzuki Coupling | Aryl/heteroaryl boronic acids or esters | Direct C-C bond between the quinoline and another aromatic system. | Kinase inhibitors, anticancer agents, antibacterial compounds. |
| Sonogashira Coupling | Terminal alkynes | An alkyne linker connecting the quinoline to another moiety. | DNA intercalators, enzyme inhibitors, antiviral agents. |
Emerging Research Areas and Unexplored Potential in Chemical and Biological Sciences
While the direct applications of this compound are not yet widely reported, its structural features suggest significant potential in several emerging research areas.
Fluorescent Probes and Chemosensors:
Quinoline derivatives are known for their fluorescent properties and have been extensively used in the development of fluorescent probes for the detection of metal ions, anions, and biologically relevant molecules. acs.orgrsc.orgacs.orgcrimsonpublishers.com The fluorescence of the quinoline scaffold can be modulated by the introduction of different substituents and by its interaction with analytes. crimsonpublishers.com The this compound core could be functionalized, for example, through Suzuki or Sonogashira coupling at the 5-position, with a chelating group to create a selective sensor for a specific metal ion. derpharmachemica.com The photophysical properties of such a probe could be fine-tuned by the nature of the substituent introduced.
Organic Electronics:
Substituted quinolines are also being explored for their potential in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govdaneshyari.comresearchgate.net The quinoline moiety can act as an electron-transporting or light-emitting component in these devices. The ability to functionalize this compound at the 5-position allows for the synthesis of larger conjugated systems with tailored electronic properties. For instance, coupling with electron-rich aromatic units could lead to materials with desirable charge-transport characteristics or specific emission wavelengths for OLED applications.
Medicinal Chemistry:
In medicinal chemistry, the combination of a 4-methylquinoline (lepidine) core with a bromo substituent at the 5-position offers a unique platform for drug design. The 4-methyl group can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets. The 5-bromo position, as discussed, is a versatile handle for creating hybrid molecules with enhanced or novel pharmacological activities. nih.gov The unexplored potential lies in systematically exploring the structure-activity relationships of hybrid molecules derived from this compound against a wide range of diseases.
| Emerging Field | Potential Role of this compound | Key Structural Features | Future Research Direction |
| Fluorescent Probes | Core scaffold for the development of new sensors. | The quinoline ring provides the fluorescent core. The 5-bromo position allows for the attachment of recognition moieties. | Design and synthesis of selective probes for metal ions, reactive oxygen species, and biomolecules. |
| Organic Electronics | Building block for novel organic semiconductors. | The quinoline core can be part of a larger π-conjugated system. The 5-bromo position enables the extension of conjugation through cross-coupling reactions. | Development of new materials for OLEDs, OSCs, and organic field-effect transistors (OFETs). |
| Medicinal Chemistry | Versatile scaffold for the synthesis of novel bioactive compounds. | The 4-methyl group can influence biological activity. The 5-bromo position allows for the creation of hybrid molecules with improved therapeutic profiles. | Synthesis and biological evaluation of a library of hybrid compounds based on the this compound scaffold for various diseases. |
Q & A
Q. What are the optimal synthetic routes for 5-Bromo-4-methylquinoline, and how can reaction conditions be optimized?
The synthesis of this compound typically involves halogenation or cross-coupling strategies. A common approach is to start with a pre-functionalized quinoline core. For example:
- Step 1 : Begin with 4-methylquinoline and introduce bromine via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under radical-initiated conditions (e.g., AIBN in CCl₄) .
- Step 2 : Optimize reaction temperature (60–80°C) and stoichiometry (1.1–1.3 equiv. NBS) to minimize di-bromination byproducts.
- Step 3 : Purify via column chromatography (hexane/ethyl acetate gradient) and confirm purity using HPLC (>98%) .
Q. How can researchers characterize this compound using spectroscopic methods?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Expect aromatic protons in the δ 7.5–8.5 ppm range, with distinct splitting patterns due to bromine’s deshielding effect. The methyl group (4-position) appears as a singlet near δ 2.6 ppm .
- ¹³C NMR : The quinoline carbons resonate between δ 120–150 ppm, with the methyl carbon at ~δ 20 ppm .
- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₀H₈BrN: 230.99 g/mol) .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
The bromine atom at position 5 is highly reactive in palladium-catalyzed couplings:
- Suzuki-Miyaura : Couple with aryl boronic acids using Pd(PPh₃)₄ (2 mol%), K₂CO₃, and dioxane/water (3:1) at 80°C for 12 hours .
- Buchwald-Hartwig Amination : React with amines using Pd₂(dba)₃/Xantphos (4 mol%) and Cs₂CO₃ in toluene at 100°C .
Advanced Research Questions
Q. How can computational methods aid in predicting the regioselectivity of this compound derivatives?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. For example, the bromine atom’s electron-withdrawing effect directs substitution to the 6- or 8-position .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
Q. What strategies resolve contradictions in biological activity data for this compound analogs?
- Reproducibility Checks : Validate assays (e.g., antimicrobial IC₅₀) across multiple cell lines and laboratories .
- Meta-Analysis : Compare datasets from similar quinoline derivatives to identify trends (e.g., halogen position vs. potency) .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance binding affinity .
Q. How should researchers handle discrepancies in spectroscopic or crystallographic data?
- Crystallographic Validation : If NMR data conflicts with expected structures, perform X-ray diffraction to confirm bond angles and substituent positions .
- Dynamic NMR Studies : Investigate rotational barriers (e.g., methyl group rotation) that may cause splitting anomalies .
Methodological Guidance
Q. What experimental designs are recommended for studying the photophysical properties of this compound?
- UV-Vis Spectroscopy : Measure absorbance in ethanol (λ_max ~310 nm) and compare with TD-DFT calculations .
- Fluorescence Quenching : Titrate with metal ions (e.g., Cu²⁺) to assess chelation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
